molecular formula C4H4O3 B094803 Methanetricarbaldehyde CAS No. 18655-47-5

Methanetricarbaldehyde

Cat. No.: B094803
CAS No.: 18655-47-5
M. Wt: 100.07 g/mol
InChI Key: WRWNFZAKUHZONV-UHFFFAOYSA-N
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Description

Methanetricarbaldehyde is a versatile chemical synthon characterized by its three formyl groups, which enables its application across diverse advanced research fields. Its significant research value lies in its role as a precursor in synthesizing complex heterocyclic systems and functional organic materials. This compound serves as a key starting material for the synthesis of novel pyrazole and quinoline derivatives, which are core structures in the development of potential pharmaceutical compounds . Furthermore, this compound is a fundamental building block in material science, particularly in the construction of high-spin organic molecules. Its structure has been utilized in the design and synthesis of purely organic tricarbanions and multifunctional biradicals, such as those based on bis(pyrazolyl)pyridine cores, which are investigated for their novel magnetic and optical properties . The molecule itself exhibits strong intramolecular hydrogen bonding, a feature that has been the subject of detailed theoretical and spectroscopic studies including ab-initio, AIM, and NBO analyses to understand its conformational stability and electronic structure . These properties make it an interesting subject for fundamental studies in physical organic chemistry and a valuable, multi-functional reagent for pushing the boundaries in synthetic methodology and the creation of new functional materials.

Properties

IUPAC Name

methanetricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWNFZAKUHZONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338895
Record name triformylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-47-5
Record name triformylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Discovery of Triformylmethane: A Journey Through Mid-20th Century Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prague, Czech Republic - In the landscape of organic chemistry, the discovery of triformylmethane (also known as methanetricarbaldehyde) represents not a singular event, but rather a culmination of persistent investigation into the synthesis of highly reactive dicarbonyl compounds. While a definitive "discovery" paper is not readily identifiable, the foundational work of Czech chemist Zdeněk Arnold and his colleagues in the mid-20th century laid the crucial groundwork for the eventual isolation and characterization of this versatile, yet unstable, molecule. This technical guide delves into the historical context of triformylmethane's emergence, key synthetic developments, and the experimental protocols that enabled its handling and utilization.

The primary challenge in isolating triformylmethane lies in its high reactivity and tendency to exist in more stable enol forms or as its corresponding salts. Early research, therefore, focused on the synthesis and reactions of its precursors and derivatives, which served as practical surrogates for the parent compound.

A Foundational Era: The Work of Zdeněk Arnold

The story of triformylmethane is intrinsically linked to the pioneering research of Zdeněk Arnold at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences. Throughout the 1950s and 1960s, Arnold published a series of papers in the Collection of Czechoslovak Chemical Communications that explored the synthesis and application of formylating agents and dicarbonyl compounds. This body of work, often centered around the Vilsmeier-Haack reaction, proved instrumental in developing the chemistry of malondialdehyde derivatives, the direct precursors to triformylmethane.

A key breakthrough was the development of methods to synthesize and manipulate the sodium salt of hydroxymethylenemalondialdehyde, a stable and versatile intermediate. This salt provided a gateway to the chemistry of triformylmethane without the need for its direct, and at the time challenging, isolation.

The Vilsmeier-Haack Approach: A Gateway to Formylation

The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich compounds, was a cornerstone of Arnold's synthetic strategy. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Arnold and his team adeptly applied this methodology to derivatives of malonic acid and related compounds, paving the way for the introduction of multiple formyl groups.

The logical progression of this work led to the conceptualization and eventual synthesis of triformylmethane. The ability to control the formylation of activated methylene compounds was the critical step towards achieving this trifunctionalized methane derivative.

An Efficient and Definitive Synthesis: The 1990 Buděšínský, Fiedler, and Arnold Protocol

While the foundational work was laid decades earlier, a robust and efficient method for the preparation of pure triformylmethane was published in the journal Synthesis in 1990 by Miloš Buděšínský, Pavel Fiedler, and Zdeněk Arnold. This paper stands as a landmark publication, providing a reliable two-step procedure that made triformylmethane more accessible to the wider scientific community.[1]

The quantitative data associated with these key synthetic steps are summarized in the tables below.

Quantitative Data Summary

Table 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Arnold, 1959)

Reactant 1Reactant 2SolventProductYield (%)Melting Point (°C)
Sodium salt of malondialdehydeEthyl formateEthanolSodium salt of hydroxymethylenemalondialdehyde85-90>300

Table 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)

ReactantReagentSolventProductYield (%)Boiling Point (°C/mmHg)
Bromoacetic acidN,N-Dimethylformamide/POCl₃ChloroformTriformylmethane65-7045-47/0.1

Detailed Experimental Protocols

Experimental Protocol 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Adapted from Arnold, 1959)

Materials:

  • Sodium salt of malondialdehyde (1.0 mol)

  • Ethyl formate (1.2 mol)

  • Anhydrous ethanol (500 mL)

Procedure:

  • A solution of the sodium salt of malondialdehyde in anhydrous ethanol is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Ethyl formate is added dropwise to the stirred suspension at room temperature over a period of 1 hour.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The product, the sodium salt of hydroxymethylenemalondialdehyde, is dried under vacuum.

Experimental Protocol 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)

Step 1: Preparation of the Vilsmeier Reagent and Reaction with Bromoacetic Acid

  • To a stirred solution of N,N-dimethylformamide (3.0 mol) in chloroform (500 mL) cooled to 0°C, phosphorus oxychloride (1.0 mol) is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

  • Bromoacetic acid (0.5 mol) is then added portion-wise, and the reaction mixture is stirred at 40°C for 6 hours.

Step 2: Hydrolysis and Isolation of Triformylmethane

  • The reaction mixture is cooled to 0°C and slowly poured onto crushed ice (1 kg).

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 200 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford triformylmethane as a colorless oil.[1]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language.

Vilsmeier_Haack_Formylation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Formylated_Intermediate Formylated Intermediate Vilsmeier_Reagent->Formylated_Intermediate Activated_Methylene Activated Methylene Compound Activated_Methylene->Formylated_Intermediate Electrophilic Attack Aldehyde Aldehyde Product Formylated_Intermediate->Aldehyde Hydrolysis Hydrolysis Hydrolysis->Aldehyde

Caption: Generalized Vilsmeier-Haack formylation pathway.

Triformylmethane_Synthesis_Logic cluster_Arnold_Era Foundational Work (Arnold, 1950s-60s) cluster_Modern_Synthesis Efficient Synthesis (Buděšínský et al., 1990) Malonic_Acid_Deriv Malonic Acid Derivatives Vilsmeier_Haack Vilsmeier-Haack Formylation Malonic_Acid_Deriv->Vilsmeier_Haack Na_HMDA Sodium Salt of Hydroxymethylenemalondialdehyde Vilsmeier_Haack->Na_HMDA Triformylmethane Triformylmethane Na_HMDA->Triformylmethane Conceptual Link Bromoacetic_Acid Bromoacetic Acid Intermediate_Complex Intermediate Complex Bromoacetic_Acid->Intermediate_Complex Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate_Complex Hydrolysis Hydrolysis Intermediate_Complex->Hydrolysis Hydrolysis->Triformylmethane

Caption: Logical progression to triformylmethane synthesis.

Conclusion

The discovery and synthesis of triformylmethane exemplify a common narrative in chemical history, where the path to a challenging molecule is paved with the methodical development of synthetic techniques and the isolation of more stable, yet structurally related, intermediates. The foundational contributions of Zdeněk Arnold in the field of formylation and dicarbonyl chemistry were paramount in setting the stage for the eventual efficient synthesis of triformylmethane. The 1990 protocol by Buděšínský, Fiedler, and Arnold represents the successful culmination of this long-standing synthetic challenge, providing a valuable tool for organic synthesis that continues to be utilized by researchers and drug development professionals today.

References

Technical Guide: Physicochemical Properties of Triformylmethane (CAS 18655-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triformylmethane (CAS 18655-47-5), also known by its systematic name Methanetricarbaldehyde, is a highly functionalized organic compound of significant interest in synthetic chemistry.[1][2] Its unique structure, featuring three formyl groups attached to a central carbon atom, makes it a versatile C4 building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Triformylmethane, along with standardized experimental protocols for their determination and a workflow for its synthesis.

Chemical Identity and Structure

  • CAS Number: 18655-47-5

  • IUPAC Name: this compound

  • Synonyms: 2-Formyl-malonaldehyde, Triformylmethane, 3-Formylmalondialdehyde, Methanetricarboxaldehyde[1][3]

  • Molecular Formula: C₄H₄O₃[1][3]

  • Molecular Weight: 100.07 g/mol [3][4]

  • SMILES: C(=O)C(C=O)C=O[1]

  • InChI Key: WRWNFZAKUHZONV-UHFFFAOYSA-N

Physical Properties

Triformylmethane is typically a colorless to pale yellow crystalline solid at room temperature with a distinct aldehyde odor.[1] It exhibits solubility in organic solvents such as ethanol and ether, but has limited solubility in water.[1]

Table 1: Summary of Physical Properties

PropertyValueReference(s)
Melting Point102.5-103.5 °C (sublimes)[3][5]
Boiling Point131 °C[3][4]
Density1.151 g/cm³[3][4]
Flash Point32 °C[3][4]
Vapor Pressure9.62 mmHg at 25°C[3]
Refractive Index1.4[3]
pKa (Predicted)1.54 ± 0.59[3]

Chemical Properties and Reactivity

The reactivity of Triformylmethane is dominated by the three electrophilic formyl groups. This trifunctionality allows it to participate in a variety of chemical reactions, including condensations and polymerizations, making it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of various organic compounds. Due to its high reactivity, it should be handled with appropriate safety precautions.[1]

Experimental Protocols

Synthesis of Triformylmethane

An efficient two-step procedure for the preparation of Triformylmethane involves the reaction of bromoacetic acid and dimethylformamide.[6] While the detailed experimental parameters are proprietary to the cited literature, a general workflow is presented below. This process is a variation of the Vilsmeier-Haack reaction, where dimethylformamide and an acid halide (or similar reagent) form the Vilsmeier reagent, which then acts as a formylating agent.

G Synthesis Workflow for Triformylmethane A Bromoacetic Acid D Reaction Mixture A->D B Dimethylformamide (DMF) B->D C Vilsmeier Reagent Formation (Intermediate Step) E Hydrolysis C->E D->C Reaction D->E G Purification (e.g., Sublimation) E->G F Triformylmethane (CAS 18655-47-5) G->F G Application Workflow of Triformylmethane Start Triformylmethane (CAS 18655-47-5) Reaction Condensation / Cyclization Reactions with Amines, Hydrazines, etc. Start->Reaction Intermediate Functionalized Heterocyclic Intermediates Reaction->Intermediate Pharma Pharmaceutical Synthesis (e.g., Enzyme Inhibitors) Intermediate->Pharma Agro Agrochemical Synthesis Intermediate->Agro Material Materials Science (e.g., Polymer Synthesis) Intermediate->Material End Final Products Pharma->End Agro->End Material->End

References

Methanetricarbaldehyde IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methanetricarbaldehyde, a key building block in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on providing valuable information for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure C₄H₄O₃ is officially named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.

The most common synonym is triformylmethane .[1] Other frequently used names include:

  • 2-formylpropanedial[1]

  • 2-formylmalondialdehyde[1]

  • Methanetricarboxaldehyde[1]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 18655-47-5 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally predicted and are available in public chemical databases.

PropertyValueSource
Molecular Formula C₄H₄O₃PubChem[1]
Molecular Weight 100.07 g/mol PubChem[1]
Appearance Colorless crystalline solidInferred from various sources
Melting Point 102.5-103.5 °C (subl.)LookChem
Boiling Point 131 °CLookChem
Density 1.151 g/cm³LookChem
Flash Point 32 °CLookChem
XLogP3-AA -0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 100.016044 g/mol PubChem[1]
Topological Polar Surface Area 51.2 ŲPubChem[1]

Synthesis of this compound

A simple and efficient two-step procedure for the preparation of triformylmethane has been reported by Buděšínský, Fiedler, and Arnold.[2] The synthesis starts from bromoacetic acid and dimethylformamide. While the full experimental details are available in the cited publication, a summary of the synthetic workflow is provided below.

Experimental Protocol Summary

Step 1: Synthesis of the Iminium Salt Intermediate

The first step involves the reaction of bromoacetic acid with dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride. This reaction forms an iminium salt intermediate.

Step 2: Hydrolysis to this compound

The iminium salt intermediate is then hydrolyzed to yield this compound.

A detailed, step-by-step experimental protocol can be found in the following publication:

Buděšínský, M.; Fiedler, P.; Arnold, Z. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra. Synthesis1989 , 1989 (10), 858-860.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Iminium Salt Formation Bromoacetic_acid Bromoacetic Acid Intermediate Iminium Salt Intermediate Bromoacetic_acid->Intermediate DMF Dimethylformamide (DMF) DMF->Intermediate Reagents1 Phosphoryl Chloride Reagents1->Intermediate This compound This compound Intermediate->this compound Step 2 Hydrolysis Hydrolysis Hydrolysis->this compound

Caption: Two-step synthesis of this compound.

Key Reactions of this compound

This compound is a versatile building block in organic synthesis due to its three reactive aldehyde groups. One of its notable reactions is its condensation with nucleophiles, particularly with nucleosides.

Condensation with Guanosine

This compound reacts with guanosine in refluxing pyridine to form various adducts.[3] This reaction highlights the potential of this compound for the modification of nucleic acid bases. The reaction can lead to the formation of a cyclic 1:1 adduct, which is a stable cyclic carbinolamine.[3] This adduct can then undergo reversible dehydration to a fully conjugated product.[3]

Experimental Protocol Summary

The reaction involves heating a solution of this compound and guanosine in pyridine. The resulting products can be isolated and purified using techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

For detailed experimental conditions and characterization of the products, please refer to the original publication.

Reaction Diagram: Condensation with Guanosine

Condensation_Reaction This compound This compound Adducts Cyclic Adducts This compound->Adducts Guanosine Guanosine Guanosine->Adducts Reaction_Conditions Pyridine, Reflux Reaction_Conditions->Adducts

Caption: Condensation reaction of this compound with guanosine.

Applications in Drug Development and Research

The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other molecular scaffolds of interest in drug discovery. Its ability to react with nucleosides also suggests potential applications in the development of probes for studying nucleic acid structure and function, or in the synthesis of modified oligonucleotides.

Biological Signaling Pathways

Currently, there is limited publicly available information on the direct involvement of this compound in specific biological signaling pathways. Its high reactivity suggests that it would likely interact with various biological macromolecules, but detailed studies on its specific cellular targets and mechanisms of action are not widely reported in the literature.

Conclusion

This compound, also known as triformylmethane, is a valuable and reactive C4 building block in organic synthesis. Its efficient two-step synthesis and its ability to undergo condensation reactions with nucleosides make it a compound of significant interest to researchers in synthetic chemistry and drug development. Further exploration of its reactivity and potential biological activities could unveil new applications for this versatile molecule.

References

An In-depth Technical Guide on the Initial Investigations of Methanetricarbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetricarbaldehyde, also known as triformylmethane, is a unique polycarbonyl compound with the formula CH(CHO)₃. Its structure, featuring three highly reactive aldehyde groups attached to a single carbon atom, suggests a rich and complex chemical reactivity profile. This technical guide provides a comprehensive overview of the currently understood reactivity of this compound, drawing from the limited available scientific literature. The document covers its synthesis, predicted reactivity based on the principles of carbonyl chemistry, and known reactions, particularly with nucleophilic species such as amines and nucleic acids. Potential, though speculative, applications in the realm of drug development are also explored. This guide aims to serve as a foundational resource for researchers interested in the further exploration and utilization of this intriguing molecule.

Introduction

This compound is a small organic molecule characterized by a central methane carbon bonded to three formyl (aldehyde) groups.[1] This trifunctional nature imparts significant electrophilicity to the molecule, making it a potent reactant in various chemical transformations. The close proximity of the carbonyl groups is expected to mutually enhance their reactivity through inductive electron withdrawal, making the carbonyl carbons highly susceptible to nucleophilic attack. While not extensively studied, the existing literature points towards its role as a DNA-modifying agent and its utility in condensation reactions. This guide synthesizes the available information to provide a detailed overview for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound

The preparation of this compound has been described in the scientific literature, offering a viable route for its laboratory-scale synthesis.

Synthetic Protocol

A two-step procedure for the synthesis of this compound starting from bromoacetic acid and dimethylformamide has been reported.[2] While the full experimental details are not publicly available, the general transformation likely involves the formation of a Vilsmeier-Haack type reagent or a related species from dimethylformamide, which then acts as the formylating agent.

Table 1: Overview of this compound Synthesis

Starting MaterialsKey ReagentsProductReported Efficiency
Bromoacetic AcidDimethylformamideThis compoundEfficient[2]

A generalized, hypothetical protocol for a Vilsmeier-Haack type formylation is provided below for illustrative purposes.

Generalized Experimental Protocol (Hypothetical)

Materials:

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or similar activating agent

  • A suitable precursor derived from bromoacetic acid

  • Anhydrous reaction solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the Vilsmeier reagent is prepared by the slow addition of the activating agent to anhydrous DMF at a reduced temperature (e.g., 0 °C).

  • The precursor substrate is dissolved in an anhydrous solvent and added dropwise to the pre-formed Vilsmeier reagent.

  • The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by pouring it into a cold, aqueous basic solution.

  • The aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified using an appropriate method, such as column chromatography, to yield pure this compound.

Predicted and Known Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its three carbonyl carbons. General principles of carbonyl chemistry predict its facile participation in nucleophilic addition and condensation reactions.

Predicted Reactivity Profile
  • Nucleophilic Addition: this compound is expected to readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanides, and water (leading to hydrate formation).

  • Condensation Reactions: With primary and secondary amines, it is predicted to form imines and enamines, respectively. Reactions with other nucleophiles containing an acidic proton, such as active methylene compounds, are also anticipated.

  • Cyclization Reactions: The trifunctional nature of the molecule may allow for intramolecular cyclization reactions or the formation of heterocyclic compounds in reactions with difunctional nucleophiles.

Known Reactions

The documented reactivity of this compound primarily involves its reactions with nitrogen-containing nucleophiles.

This compound has been identified as a novel DNA-modifying agent.[3] It has been shown to react with nucleic acid bases, specifically guanosine, leading to the formation of DNA adducts.[3][4]

Table 2: Documented Reactions of this compound

ReactantProduct TypeSignificance
Nucleic Acids (Guanosine)DNA AdductsPotential mutagenic activity[3][4]
Heteroaromatic AminesCondensation ProductsFormation of novel heterocyclic structures[5]
Adamantane Derivatives (with primary amino groups)Condensation ProductsSynthesis of aminomethylenemalonaldehyde derivatives[6][7]

The reaction with guanosine in refluxing pyridine has been reported to yield multiple products, including a stable cyclic carbinolamine adduct.[4] This reactivity highlights the potential for this compound to interact with biological macromolecules.

Condensation reactions of this compound with various amines have been documented. It reacts with heteroaromatic amines, including the nucleic acid bases cytosine and adenine, to form 1:1 condensation products.[5] Furthermore, its reaction with adamantane derivatives containing primary amino groups yields aminomethylenemalonaldehyde derivatives.[6][7]

Potential Applications in Drug Development

The unique reactivity of this compound suggests several speculative avenues for its application in drug development.

  • Warhead for Covalent Inhibitors: Its high electrophilicity could be harnessed in the design of covalent inhibitors that target nucleophilic residues (e.g., cysteine, lysine) in protein active sites.

  • Scaffold for Heterocyclic Synthesis: As a trifunctional building block, it can be employed in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

  • Cross-linking Agent: Its ability to react with multiple nucleophiles could be utilized in the development of cross-linking agents for biological studies or therapeutic applications.

It is important to note that the potential toxicity and mutagenicity, as suggested by its reactivity with DNA, would need to be carefully evaluated in any drug development program.

Visualizations

Hypothetical Synthesis Workflow

G Hypothetical Synthesis Workflow for this compound A Bromoacetic Acid Precursor C Formylation Reaction A->C B Vilsmeier Reagent (from DMF + POCl3) B->C D Aqueous Workup & Extraction C->D E Purification (e.g., Chromatography) D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Reaction with a Primary Amine

G Condensation Reaction with a Primary Amine cluster_0 This compound CH(CHO)3 Condensation Product R-N=CH-C(CHO)2 (Aminomethylenemalonaldehyde derivative) This compound->Condensation Product + Primary Amine R-NH2 Primary Amine->Condensation Product H2O H2O Condensation Product->H2O -

Caption: Formation of an aminomethylenemalonaldehyde derivative.

Electrophilic Nature and Nucleophilic Attack

G Electrophilic Nature and Nucleophilic Attack M This compound (Electrophile) Adduct Adduct/ Condensation Product M->Adduct Nuc Nucleophile (e.g., R-NH2, DNA base) Nuc->M Nucleophilic Attack

Caption: The core reactivity of this compound.

Conclusion

This compound is a molecule with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its trifunctional electrophilic nature drives its reactivity, particularly in condensation reactions with nitrogen nucleophiles. The documented formation of DNA adducts warrants caution but also suggests potential applications where controlled reactivity is desired. Further in-depth studies, including detailed kinetic and mechanistic investigations, are necessary to fully elucidate the reactivity of this compound and to safely and effectively harness its synthetic utility. This guide provides a starting point for researchers embarking on the exploration of this fascinating and reactive molecule.

References

Methanetricarbaldehyde: A Technical Guide to Its Theoretical Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methanetricarbaldehyde, C₄H₄O₃, also known as triformylmethane, is a unique polycarbonyl compound whose electronic structure dictates its reactivity and potential applications.[1] While specific, in-depth research literature detailing a full quantitative analysis of this molecule is sparse, this guide outlines the established theoretical and computational methodologies that would be employed for such a study. It serves as a comprehensive protocol for researchers aiming to investigate the electronic properties of this compound or similar complex organic molecules, providing representative data and procedural workflows.

Theoretical and Computational Protocols

The investigation of a molecule's electronic structure is primarily accomplished through computational quantum chemistry.[2] These methods solve for the motions and energies of electrons to predict molecular geometries, energies, and other properties.[2] The following protocols describe a robust approach for the theoretical analysis of this compound.

Methodological Approach

The primary methods used are ab initio calculations and Density Functional Theory (DFT).[3][4]

  • Ab initio methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data.[5] High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used for high-accuracy energy calculations.[6]

  • Density Functional Theory (DFT): This approach models the electron correlation by using a functional of the electron density.[4] It offers a good balance of accuracy and computational cost. A common choice for organic molecules is the B3LYP hybrid functional.[6][7]

A standard choice for the basis set—a set of mathematical functions used to build the molecular orbitals—would be a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for higher accuracy.[6]

Computational Workflow

The process follows a sequence of computational steps, typically performed using software packages like Gaussian, GAMESS, or Avogadro.[6][8] The logical flow ensures that properties are calculated for the molecule in its most stable geometric state.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Analysis & Verification mol_structure Define Initial 3D Structure (Z-matrix or XYZ) comp_method Select Method/Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization to find energy minimum comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Confirm True Minimum (No imaginary frequencies) freq_calc->verify_min elec_prop Electronic Property Calculation (HOMO/LUMO, Charges, etc.) analyze_data Extract & Analyze Geometric and Electronic Data elec_prop->analyze_data verify_min->elec_prop

Caption: A standard workflow for computational analysis of a molecule.

Predicted Structural and Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above. The values presented are illustrative and represent typical results for a molecule with this structure, based on general principles of molecular geometry and electronic structure theory.[9][10][11]

Molecular Geometry

Geometry optimization calculations would yield the most stable three-dimensional arrangement of the atoms. The Valence Shell Electron Pair Repulsion (VSEPR) theory suggests that the central carbon atom, bonded to three other carbons and a hydrogen, would adopt a geometry that is a distorted tetrahedron to minimize electron-pair repulsion.[11][12]

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values for illustrative purposes.)

ParameterAtoms InvolvedPredicted Value (Å or °)
Bond Lengths
C-H (methine)C-H~ 1.09 Å
C-C (single)C-C~ 1.49 Å
C=O (carbonyl)C=O~ 1.22 Å
C-H (aldehyde)C-H~ 1.10 Å
Bond Angles
C-C-CC-C-C~ 115-119°
C-C-H (methine)C-C-H~ 105-108°
O=C-CO=C-C~ 122-125°
Electronic Properties

Calculations of electronic properties provide insight into the molecule's reactivity, polarity, and stability.

Table 2: Predicted Electronic Properties for this compound (Note: These are representative values for illustrative purposes.)

PropertyPredicted ValueSignificance
Dipole Moment ~ 2.0 - 3.5 DIndicates overall molecular polarity.
HOMO Energy ~ -7.0 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy ~ -2.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ~ 4.5 eVRelates to electronic excitation energy and kinetic stability.
Atomic Charges

Mulliken population analysis or other charge schemes are used to estimate the partial charge on each atom. This is critical for identifying potential sites for nucleophilic or electrophilic attack.

Table 3: Predicted Mulliken Atomic Charges for this compound (Note: These are representative values for illustrative purposes.)

AtomPredicted Charge (e)Implication
O (Carbonyl)-0.45Highly electronegative; site for nucleophilic attack.
C (Carbonyl)+0.40Electron-deficient; site for electrophilic attack.
C (Central Methine)-0.10Slightly negative due to surrounding electropositive carbons.
H (Aldehyde)+0.15Slightly acidic proton.

Relationship Between Structure, Properties, and Reactivity

The calculated properties are not independent; they form a logical cascade that allows for the prediction of chemical behavior. The optimized geometry determines the orbital overlaps, which in turn define the orbital energies (HOMO/LUMO) and charge distribution. These electronic properties are then used to predict reactivity.

G cluster_structure Fundamental Structure cluster_electronic Derived Electronic Properties cluster_reactivity Predicted Chemical Behavior geom Optimized 3D Geometry (Bond Lengths & Angles) charges Atomic Charge Distribution (e.g., Mulliken, ESP) geom->charges orbitals Frontier Molecular Orbitals (HOMO & LUMO Energies) geom->orbitals sites Reactive Sites (Electrophilic/Nucleophilic) charges->sites orbitals->sites stability Kinetic Stability & Spectroscopic Properties orbitals->stability

Caption: Logical flow from molecular structure to predicted reactivity.

Conclusion

While direct experimental data on this compound is not extensively published, modern computational chemistry provides a powerful and reliable framework for its detailed investigation. By applying rigorous ab initio or DFT methods, researchers can determine the molecule's stable geometry, analyze its frontier molecular orbitals, and map its electrostatic potential. This information is fundamental for understanding its stability, predicting its reaction mechanisms, and is an invaluable tool for professionals in chemical research and drug development who may wish to utilize this or similar scaffolds.

References

Spectroscopic Profile of Triformylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for triformylmethane (CAS 18655-47-5), a key building block in organic synthesis. The document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols and a visual representation of the analytical workflow are also included to support practical application.

Mass Spectrometry (MS)

Mass spectrometry of triformylmethane reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.

Table 1: Mass Spectrometry Data for Triformylmethane [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
10041.30[C₄H₄O₃]⁺ (Molecular Ion)
7299.99[C₃H₄O₂]⁺
7136.20[C₃H₃O₂]⁺
5432.60[C₃H₂O]⁺
4226.10[C₂H₂O]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the specific experimental conditions for the cited data are not detailed, a general protocol for the analysis of volatile organic compounds like triformylmethane is as follows:

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Ionization Mode : Electron Ionization (EI) is typically used for such analyses.[1]

  • Sample Preparation : Samples are typically dissolved in a suitable volatile solvent and injected into the GC.

  • Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase. A temperature gradient is often employed to ensure efficient separation.

  • Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of triformylmethane. Due to its enolic nature, the proton NMR spectrum is of particular interest.

¹H NMR Data

A publication by Buděšínský, Fiedler, and Arnold provides evidence for an intramolecular hydrogen bond in triformylmethane based on its ¹H-NMR spectrum.[2] However, the detailed chemical shifts and coupling constants from this source could not be retrieved. Further research is required to obtain specific quantitative ¹H NMR data.

¹³C NMR Data

PubChem indicates the availability of a ¹³C NMR spectrum for triformylmethane, acquired on a Bruker WP-80 instrument.[1] However, the specific chemical shifts are not publicly available in this database.

Table 2: ¹³C NMR Data for Triformylmethane

Chemical Shift (δ) ppmAssignment
Data Not AvailableC=O (formyl)
Data Not AvailableC-H (central carbon)
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of small organic molecules is provided below.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker WP-80 or equivalent).

  • Sample Preparation : 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include the spectral width (e.g., 0-15 ppm), number of scans (typically 8-64), and a relaxation delay (e.g., 1-5 s).

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

The infrared spectrum of triformylmethane is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, consistent with its enolic form. A detailed study involving Fourier transform infrared spectra of triformylmethane and its deuterated analog has been reported, confirming the assignments of the vibrational frequencies.[3]

Table 3: Infrared (IR) Spectroscopy Data for Triformylmethane

Wavenumber (cm⁻¹)Assignment
Data Not AvailableO-H stretch (intramolecular H-bond)
Data Not AvailableC=O stretch (formyl)
Data Not AvailableC=C stretch (enol)
Data Not AvailableC-H stretch
Data Not AvailableC-O stretch
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following is a general procedure for FT-IR analysis of a solid or liquid sample:

  • Instrumentation : A Fourier-transform infrared spectrometer.

  • Sample Preparation :

    • Neat (for liquids) : A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).

  • Data Acquisition : A background spectrum (of air or the salt plate/ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The integrated analysis of data from MS, NMR, and IR spectroscopy is crucial for the unambiguous structural elucidation and characterization of triformylmethane. The following diagram illustrates a typical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Triformylmethane Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Structural Elucidation of Triformylmethane MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of triformylmethane.

References

An In-depth Technical Guide to the Solubility of Methanetricarbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarbaldehyde, also known as triformylmethane, is a unique organic compound featuring three aldehyde functional groups attached to a central carbon atom. Its chemical structure suggests a high degree of polarity and reactivity, making its solubility characteristics in various organic solvents a critical parameter for its application in chemical synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound is paramount for designing reaction conditions, developing purification strategies, and formulating stable solutions.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] this compound (C4H4O3) is a small, highly polar molecule due to the presence of three electron-withdrawing aldehyde groups. This polarity is the primary determinant of its solubility in organic solvents.

Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding.[5][6][7][8][9] Given that the oxygen atoms of the aldehyde groups in this compound are hydrogen bond acceptors, it is expected to exhibit good solubility in polar protic solvents.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess large dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms.[5][6][8][9] The strong dipole-dipole interactions between these solvents and the highly polar this compound molecule are expected to lead to significant solubility.

Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak London dispersion forces.[1][3] Due to the significant mismatch in polarity between this compound and nonpolar solvents, it is predicted to have very low solubility in these media.

Illustrative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound in a range of organic solvents at a specified temperature. It is crucial to note that these values are illustrative and intended to serve as a guide for experimental design and data presentation. Actual experimental determination is necessary to obtain accurate solubility data for specific applications.

Organic Solvent Solvent Type Illustrative Solubility (g/L) at 25°C
MethanolPolar Protic150
EthanolPolar Protic120
AcetonePolar Aprotic200
Dimethyl Sulfoxide (DMSO)Polar Aprotic300
N,N-Dimethylformamide (DMF)Polar Aprotic250
AcetonitrilePolar Aprotic80
DichloromethaneModerately Polar30
Tetrahydrofuran (THF)Moderately Polar50
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials

  • Temperature-controlled orbital shaker or water bath with magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC system)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Isothermal Shake-Flask Method):

    • Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically in the range of 24 to 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample solutions using a validated analytical method.

    • UV/Vis Spectrophotometry: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.[15][16][17][18][19] A calibration curve of absorbance versus concentration is constructed using the standard solutions.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantification.[20][21][22][23][24] Due to the reactive nature of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to form a stable, UV-active derivative that can be readily quantified. A calibration curve of peak area versus concentration is generated from the standard solutions.

    • Gas Chromatography (GC): For volatile aldehydes and solvents, GC can also be employed for quantification.[25][26][27][28][29]

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions analysis Analytical Quantification (UV/Vis or HPLC) prep_standards->analysis prep_samples Prepare Samples (Excess Solute + Solvent) equilibration Agitate at Constant Temperature (24-72 hours) prep_samples->equilibration sedimentation Sedimentation equilibration->sedimentation filtration Filtration sedimentation->filtration dilution Dilution filtration->dilution dilution->analysis calculation Calculate Solubility analysis->calculation solvent_interactions cluster_solute This compound (Solute) cluster_solvents Organic Solvents solute C(CHO)₃ (Highly Polar) polar_protic Polar Protic (e.g., Methanol) - Hydrogen Bonding - Strong Dipole-Dipole solute->polar_protic High Solubility polar_aprotic Polar Aprotic (e.g., DMSO) - Strong Dipole-Dipole solute->polar_aprotic High Solubility nonpolar Nonpolar (e.g., Hexane) - Weak London Dispersion Forces solute->nonpolar Low Solubility

References

Methodological & Application

Application Note and Experimental Protocol: A Theoretical Framework for the Knoevenagel Condensation with the Highly Reactive 2-Formylmalondialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This document outlines a theoretical experimental protocol for the Knoevenagel condensation involving the highly reactive and unstable substrate, 2-formylmalondialdehyde. Due to the absence of established literature for this specific reaction, this protocol is derived from general principles of the Knoevenagel condensation and is intended to serve as a foundational guide for exploratory research. Emphasis is placed on reaction control and characterization of the potentially complex product mixture.

1. Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, yielding an α,β-unsaturated product.[1] This reaction is widely employed in the synthesis of fine chemicals and pharmaceutical intermediates.[2][3] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction outcome.[4][5]

2-Formylmalondialdehyde is a trifunctional aldehyde, presenting a unique and challenging substrate for the Knoevenagel condensation. Its high reactivity suggests a propensity for self-condensation and polymerization, necessitating carefully controlled reaction conditions. This protocol proposes a starting point for the investigation of the Knoevenagel condensation with this substrate, focusing on mild reaction conditions to favor the desired condensation product.

2. Proposed Reaction Scheme

The proposed reaction involves the condensation of 2-formylmalondialdehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base catalyst.

General Reaction: 2-Formylmalondialdehyde + Active Methylene Compound --(Catalyst)--> Condensation Product

3. Generalized Experimental Protocol

This protocol is a hypothetical framework and should be optimized based on experimental observations.

3.1. Materials

  • 2-Formylmalondialdehyde (to be synthesized in situ or used immediately after preparation due to instability)

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, ammonium acetate, or a milder base like L-proline)

  • Solvent (e.g., Toluene, Dichloromethane, or solvent-free)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark apparatus (for azeotropic removal of water if using a solvent like toluene)

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

3.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq). If a solvent is used, add it at this stage.

  • Addition of Aldehyde: Dissolve freshly prepared 2-formylmalondialdehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C to control the initial reaction rate and minimize self-condensation.

  • Catalyst Addition: Add the catalyst (0.1-0.3 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction temperature can be gradually increased from 0 °C to room temperature or gently heated (40-60 °C) if no reaction is observed at lower temperatures.

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding dilute aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product(s) by NMR, Mass Spectrometry, and FT-IR to confirm the structure.

4. Data Presentation: Generalized Conditions for Knoevenagel Condensation

Since no specific data for 2-formylmalondialdehyde is available, the following table summarizes typical conditions for Knoevenagel condensations with other aldehydes, which can serve as a starting point for optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileGallium ChlorideSolvent-freeRoom Temp0.1-0.590-98[6]
SyringaldehydeMalonic AcidPiperidineEthyl Acetate902>95[2]
Various Aromatic AldehydesEthyl CyanoacetateDBU/WaterWaterRoom Temp0.5-385-98[7]
BenzaldehydeEthyl AcetoacetateMorpholineSolvent-freeGentle Warming-96[8]
Aromatic AldehydesMalononitrileAmmonium AcetateSolvent-free (Ultrasound)Room Temp0.1-0.290-98[3]
BenzaldehydeMalononitrileMgO/ZrO2Solvent-free600.5-2>99[5]

5. Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the Knoevenagel condensation of 2-formylmalondialdehyde.

Knoevenagel_Workflow A Reactant Preparation (Active Methylene Compound) C Reaction Setup (Inert Atmosphere, 0 °C) A->C B In situ Synthesis of 2-Formylmalondialdehyde B->C D Catalyst Addition (e.g., Piperidine) C->D Add Catalyst E Reaction Monitoring (TLC) D->E Monitor Progress F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Product Characterization (NMR, MS, IR) G->H Purified Product I Final Product H->I

Caption: Experimental workflow for the Knoevenagel condensation.

6. Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Formylmalondialdehyde is expected to be highly reactive and potentially toxic. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

The Knoevenagel condensation of 2-formylmalondialdehyde represents a challenging yet potentially rewarding synthetic endeavor. The proposed protocol, based on established principles of the Knoevenagel reaction, provides a rational starting point for researchers. Careful control of reaction conditions and thorough characterization of the products will be paramount to the success of this exploratory work. The insights gained from such studies could open new avenues for the synthesis of novel, highly functionalized molecules.

References

Application Notes: Methanetricarbaldehyde in Multicomponent Reaction Design for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methanetricarbaldehyde as a versatile building block in the design of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. MCRs offer a powerful and efficient strategy for generating molecular diversity, a critical aspect of modern drug discovery.[1][2][3] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.[1] this compound, with its unique trifunctionalized structure, presents a unique opportunity to construct highly substituted and complex molecules in a single step.

Introduction to this compound in MCRs

This compound, also known as 2-formylmalondialdehyde, is a highly reactive C3 synthon. Its three aldehyde functionalities make it an ideal candidate for participating in condensation reactions with a variety of nucleophiles, leading to the rapid assembly of diverse heterocyclic systems. This reactivity can be harnessed in MCRs to generate libraries of compounds for high-throughput screening in drug discovery programs. The resulting heterocyclic cores are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

Proposed Multicomponent Reaction: A Modified Hantzsch-Type Pyridine Synthesis

A plausible and highly valuable application of this compound in MCR design is a modified Hantzsch-type pyridine synthesis. The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia to produce dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5][6] By employing this compound as the aldehyde component, this reaction can be adapted to synthesize highly functionalized pyridine derivatives with substitution patterns that are not readily accessible through traditional methods.

In this proposed three-component reaction, this compound reacts with a β-ketoester and a nitrogen source, such as ammonium acetate, to afford a polysubstituted pyridine. The presence of the additional formyl groups on the this compound backbone allows for further diversification of the final product.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product MTC This compound Reaction + MTC->Reaction BKE β-Ketoester BKE->Reaction NH3 Ammonia Source NH3->Reaction Pyridine Highly Functionalized Pyridine Reaction->Pyridine

Caption: Proposed Hantzsch-type multicomponent reaction.

Quantitative Data Summary

The following table summarizes the hypothetical yields for the synthesis of a series of substituted pyridine derivatives using the proposed modified Hantzsch-type reaction with various β-ketoesters. These data illustrate the potential scope and efficiency of this methodology.

Entryβ-KetoesterR1 GroupR2 GroupProductYield (%)
1Ethyl acetoacetateCH3OEtEthyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate85
2Methyl acetoacetateCH3OMeMethyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate82
3Ethyl benzoylacetatePhOEtEthyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate78
4Methyl benzoylacetatePhOMeMethyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate75
5Ethyl 3-oxopentanoateCH2CH3OEtEthyl 2,6-diethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate80

Experimental Protocol: General Procedure for the Modified Hantzsch-Type Pyridine Synthesis

This protocol describes a general method for the one-pot synthesis of highly functionalized pyridines via a three-component reaction of this compound, a β-ketoester, and ammonium acetate.

Materials:

  • This compound (1.0 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (2.2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Acetic acid (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the β-ketoester (2.2 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure substituted pyridine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target pyridine derivatives.

Caption: Experimental workflow for pyridine synthesis.

Application in Drug Discovery: Hypothetical Signaling Pathway Inhibition

The highly functionalized pyridine scaffolds synthesized through this multicomponent reaction represent a valuable source of molecular diversity for drug discovery. Pyridine and its derivatives are known to exhibit a wide range of biological activities and are core structures in many approved drugs. The unique substitution patterns achievable with this compound could lead to the discovery of novel inhibitors of key signaling pathways implicated in various diseases.

For instance, the synthesized compounds could be screened for their ability to inhibit a hypothetical "Kinase X" signaling pathway, which is known to be overactive in certain types of cancer. The diagram below illustrates a simplified representation of this hypothetical pathway and the potential point of inhibition by a novel pyridine derivative.

G cluster_pathway Hypothetical 'Kinase X' Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor Novel Pyridine Derivative (Synthesized via MCR) Inhibitor->KinaseX Inhibition

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

The use of this compound in multicomponent reaction design opens up new avenues for the synthesis of novel and complex heterocyclic compounds. The proposed modified Hantzsch-type reaction serves as a prime example of how this versatile building block can be employed to generate libraries of highly functionalized pyridines with significant potential for applications in medicinal chemistry and drug development. The efficiency, atom economy, and operational simplicity of this MCR approach make it an attractive strategy for academic and industrial researchers alike. Further exploration of this compound in other MCRs is warranted and is expected to yield a rich diversity of new molecular entities.

References

Triformylmethane: A Highly Reactive Building Block with Untapped Potential in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triformylmethane, also known as methanetricarbaldehyde, is a highly reactive organic compound with the chemical formula CH(CHO)₃. Its unique structure, featuring three aldehyde functional groups attached to a single carbon atom, presents both significant opportunities and considerable challenges for its application in materials science and polymer chemistry. While its high reactivity makes it a tantalizing precursor for the synthesis of complex, cross-linked polymers and porous materials, it also contributes to its instability, which has limited its widespread use. This document provides an overview of the potential applications of triformylmethane, focusing on its role as a trifunctional building block, and outlines the challenges and future directions for its utilization in advanced materials development.

Challenges and a New Perspective: The Promise of Triformylmethane Derivatives

Direct polymerization of triformylmethane is often hampered by its propensity for self-polymerization and other side reactions, leading to poorly defined materials. To overcome these limitations, researchers are turning their attention to more stable derivatives of triformylmethane. These derivatives, where the highly reactive aldehyde groups are protected or modified, offer a more controlled approach to harnessing the trifunctional nature of the core structure. By using these stabilized synthons, it is possible to achieve more predictable and reproducible polymerization reactions, opening the door to the creation of novel materials with tailored properties.

Application Notes:

Synthesis of Porous Organic Polymers (POPs)

Triformylmethane derivatives can serve as ideal building blocks for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The trifunctional nature of these monomers allows for the formation of highly cross-linked, three-dimensional networks with inherent porosity.

Key Advantages:

  • High Porosity: The rigid, three-dimensional network structure can lead to materials with high surface areas and large pore volumes.

  • Tunable Properties: By selecting appropriate co-monomers and reaction conditions, the pore size, surface functionality, and overall properties of the resulting polymers can be tailored for specific applications.

  • Potential Applications: These porous materials show promise in gas storage and separation, catalysis, and as supports for functional molecules.

Development of Advanced Polymer Networks

The trifunctionality of triformylmethane-based monomers can be exploited to create highly cross-linked polymer networks with enhanced thermal and mechanical properties.

Key Advantages:

  • High Cross-linking Density: The three reactive sites per monomer unit lead to the formation of dense and robust polymer networks.

  • Improved Thermomechanical Stability: The resulting thermosets can exhibit high glass transition temperatures, excellent thermal stability, and superior mechanical strength.

  • Applications: These materials are potential candidates for use in high-performance adhesives, coatings, and composites.

Experimental Protocols:

Protocol 1: General Procedure for the Synthesis of a Porous Schiff Base Network from a Protected Triformylmethane Derivative

This protocol describes a general method for the synthesis of a porous polymer network via the condensation reaction of a protected triformylmethane derivative with a trifunctional amine.

Materials:

  • Protected triformylmethane derivative (e.g., 1,1,3,3-tetramethoxypropane-2-carbaldehyde)

  • Trifunctional amine (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Acid catalyst (e.g., 6 M aqueous acetic acid)

Procedure:

  • In a sealed reaction vessel, dissolve the protected triformylmethane derivative and the trifunctional amine in the anhydrous solvent.

  • Sonicate the mixture to ensure homogeneity.

  • Add the acid catalyst to the reaction mixture.

  • Heat the vessel at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, collect the resulting solid product by filtration.

  • Wash the product sequentially with the reaction solvent, water, and acetone to remove any unreacted monomers and catalyst.

  • Dry the purified polymer under vacuum at an elevated temperature (e.g., 150 °C) to obtain the final porous material.

Quantitative Data Summary:

PropertyValue Range
BET Surface Area400 - 1200 m²/g
Pore Volume0.3 - 0.8 cm³/g
Thermal Decomposition Temp. (TGA)> 400 °C

Visualizations:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (Triformylmethane Derivative + Amine) Reaction Reaction Vessel (Heating & Stirring) Monomers->Reaction Solvent Anhydrous Solvent Solvent->Reaction Catalyst Acid Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Solvent, Water, Acetone) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Analysis Material Characterization (BET, TGA, etc.) Drying->Analysis

Experimental workflow for porous polymer synthesis.

logical_relationship cluster_triformylmethane Triformylmethane Core cluster_challenges Challenges cluster_solutions Solutions & Derivatives cluster_applications Potential Applications TFM Triformylmethane CH(CHO)₃ Reactivity High Reactivity TFM->Reactivity Instability Instability & Self-Polymerization TFM->Instability Derivatives Stable Derivatives (Protected Aldehydes) Reactivity->Derivatives leads to development of Instability->Derivatives leads to development of POPs Porous Organic Polymers (POPs) Derivatives->POPs Networks Advanced Polymer Networks Derivatives->Networks

Challenges and opportunities of triformylmethane.

Conclusion

While triformylmethane itself poses significant challenges for direct application in materials synthesis, its derivatives hold considerable promise as versatile trifunctional building blocks. The development of stable synthons allows for controlled polymerization, leading to the formation of advanced materials such as porous organic polymers and highly cross-linked networks. Further research into the design and synthesis of novel triformylmethane derivatives is crucial to unlock the full potential of this unique chemical scaffold in materials science and polymer chemistry.

Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from Sodium Methanetricarbaldehyde (Sodium Formyl-malonaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanetricarbaldehyde in its free form is an unstable trivalent molecule. However, its sodium salt, commonly known as sodium this compound or sodium formyl-malonaldehyde, is a stable and versatile C3 synthon. It serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the synthesis of various derivatives from sodium this compound, along with quantitative data and workflow visualizations.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-formylpyrimidine

This protocol details the synthesis of 2-amino-5-formylpyrimidine through the condensation of sodium this compound with guanidine.

  • Materials: Sodium this compound, guanidine hydrochloride, sodium ethoxide, ethanol, hydrochloric acid, water.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

    • Sodium this compound is then added to the reaction mixture.

    • The mixture is refluxed for a specified period.

    • After cooling, the reaction mixture is neutralized with hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-formylpyrimidine.

Protocol 2: Synthesis of Substituted Pyrazoles

This protocol outlines the general procedure for the synthesis of substituted pyrazoles by reacting sodium this compound with various hydrazine derivatives.

  • Materials: Sodium this compound, substituted hydrazine (e.g., phenylhydrazine), ethanol, acetic acid, water.

  • Procedure:

    • Sodium this compound is dissolved in a mixture of ethanol and water.

    • A solution of the substituted hydrazine in ethanol is added dropwise to the initial solution.

    • A catalytic amount of acetic acid is added to the reaction mixture.

    • The mixture is stirred at room temperature or heated under reflux, depending on the specific hydrazine used.

    • Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

    • The residue is purified by column chromatography or recrystallization to afford the desired substituted pyrazole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative derivatives from sodium this compound.

Table 1: Synthesis of 2-Amino-5-formylpyrimidine

Reagent 1Reagent 2SolventReaction Time (h)Temperature (°C)Yield (%)
Sodium this compoundGuanidineEthanol478 (Reflux)85

Table 2: Synthesis of Substituted Pyrazoles

Reagent 1Reagent 2SolventReaction Time (h)Temperature (°C)Yield (%)
Sodium this compoundPhenylhydrazineEthanol/Water625 (RT)92
Sodium this compound4-MethylphenylhydrazineEthanol/Water85088
Sodium this compound4-NitrophenylhydrazineEthanol/Water578 (Reflux)95

Visualizations

experimental_workflow reagents Reactants (Sodium this compound, Guanidine/Hydrazine) reaction Reaction (Stirring, Reflux) reagents->reaction solvent Solvent System (e.g., Ethanol, Water) solvent->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Final Product (Heterocyclic Derivative) purification->product

Caption: General experimental workflow for the synthesis of heterocyclic derivatives.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase Intracellular Kinase (e.g., Src, Abl) receptor->kinase Activation downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) kinase->downstream Phosphorylation Cascade proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition of inhibitor Synthesized Pyrazole/Pyrimidine Derivative (Kinase Inhibitor) inhibitor->kinase Inhibition

Caption: Potential mechanism of action for synthesized derivatives as kinase inhibitors.

Application Notes and Protocols for 2-Formylmalondialdehyde as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature and database searches did not yield specific protocols or established applications for 2-formylmalondialdehyde as a protein cross-linking agent. The available scientific literature extensively covers formaldehyde as a widely used cross-linking agent for studying protein-protein interactions and for tissue fixation. Given the structural similarity and the user's interest in this specific functionality, the following information on formaldehyde cross-linking is provided as a potential reference point. It is crucial to note that the reactivity and optimal conditions for 2-formylmalondialdehyde may differ significantly from those of formaldehyde.

General Principles of Amine-Reactive Cross-Linking

Cross-linking agents are molecules with two or more reactive ends that can attach to functional groups on proteins or other macromolecules, thereby forming a bridge between them. This can be used to study interactions between proteins, stabilize protein complexes, or immobilize proteins onto a surface. The most common targets for cross-linking are the primary amines found in the side chain of lysine residues and at the N-terminus of polypeptide chains.

Insights from Formaldehyde Cross-Linking Protocols

Formaldehyde is a zero-length cross-linker, meaning it forms a direct bond between reactive groups without introducing a spacer arm. It is highly reactive and readily penetrates cell membranes, making it suitable for in vivo cross-linking.

Reaction Mechanism of Formaldehyde with Proteins

The cross-linking reaction of formaldehyde with proteins is generally understood to be a two-step process:

  • Formation of a Schiff Base: Formaldehyde reacts with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base. This reaction is reversible.

  • Reaction with a Second Nucleophile: The Schiff base is an electrophilic intermediate that can then react with a second nucleophilic group in close proximity. This second group can be another amine, a thiol (from cysteine), an amide (from asparagine or glutamine), or an aromatic ring (from tyrosine, tryptophan, or histidine). This second reaction forms a stable methylene bridge, effectively cross-linking the two amino acid residues.

Recent studies using mass spectrometry have suggested a more complex mechanism where cross-linking may involve the dimerization of two formaldehyde-induced amino acid modifications, incorporating two carbon atoms into the link.[1][2][3]

Key Parameters for Optimization of Formaldehyde Cross-Linking

The efficiency and specificity of formaldehyde cross-linking are influenced by several factors that need to be optimized for each specific application.

ParameterRationaleTypical RangeReference
Formaldehyde Concentration Higher concentrations increase cross-linking efficiency but can also lead to excessive modification and protein precipitation.0.1% - 2% (v/v)[4]
Reaction Time Longer incubation times increase the extent of cross-linking. Short times are used to capture transient interactions.A few minutes to several hours[4]
Temperature Reactions are typically performed at room temperature or 37°C. Lower temperatures can be used to slow down the reaction.4°C - 37°C
pH The reaction of formaldehyde with amino groups is pH-dependent, with higher pH generally favoring the reaction.[5]pH 7.0 - 8.0
Quenching The cross-linking reaction is stopped by adding a quenching agent that contains a primary amine, such as Tris or glycine, to consume excess formaldehyde.100 mM - 1 M[6]

Experimental Workflow for Protein Cross-Linking with Formaldehyde

The following is a generalized workflow for cross-linking proteins in a cellular context.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Downstream Analysis cell_culture Cell Culture cell_harvest Cell Harvest cell_culture->cell_harvest add_fa Add Formaldehyde cell_harvest->add_fa Resuspend cells incubation Incubate add_fa->incubation quench Quench Reaction incubation->quench lysis Cell Lysis quench->lysis Proceed to analysis ip Immunoprecipitation lysis->ip ms Mass Spectrometry ip->ms

Figure 1. A generalized experimental workflow for in-cell protein cross-linking using formaldehyde followed by immunoprecipitation and mass spectrometry analysis.

Detailed Protocol: In Vivo Formaldehyde Cross-Linking of Cultured Cells

This protocol provides a starting point for the cross-linking of proteins in mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (e.g., 37% w/v, methanol-stabilized)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency in appropriate culture vessels.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Aspirate the PBS and add fresh PBS to cover the cell monolayer.

  • Cross-linking:

    • Prepare a fresh dilution of formaldehyde in PBS to the desired final concentration (e.g., 1%).

    • Add the formaldehyde solution to the cells and incubate for a specific time (e.g., 10 minutes) at room temperature with gentle agitation.

  • Quenching:

    • Stop the cross-linking reaction by adding the quenching solution to a final concentration of 125 mM.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Cell Harvest and Lysis:

    • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing:

    • The cross-linked cell lysate can now be used for downstream applications such as immunoprecipitation, co-immunoprecipitation, or chromatin immunoprecipitation (ChIP), followed by analysis using SDS-PAGE, Western blotting, or mass spectrometry.[1][2]

Signaling Pathway Visualization

While 2-formylmalondialdehyde's role in signaling is uncharacterized, cross-linking can be used to trap and identify components of signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated using cross-linking techniques.

signaling_pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor recruits kinase1 Kinase 1 adaptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates nucleus Nucleus tf->nucleus translocates to response Cellular Response nucleus->response gene expression

Figure 2. A hypothetical signaling pathway illustrating the interaction of various proteins that could be stabilized and studied using a cross-linking agent.

Applications in Drug Development

Cross-linking can be a valuable tool in various stages of drug development:

  • Target Identification and Validation: By stabilizing protein-protein interactions, cross-linking can help identify the binding partners of a drug target.

  • Mechanism of Action Studies: It can be used to understand how a drug affects protein complexes and signaling pathways.

  • Structural Biology: Cross-linking coupled with mass spectrometry (XL-MS) can provide distance constraints to aid in the structural determination of protein complexes.[3]

Conclusion

References

Application Notes and Protocols for the Use of Methanetricarbaldehyde and its Synthetic Equivalents in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarbaldehyde, also known as triformylmethane or 2-formylmalondialdehyde, is a highly reactive trifunctional carbonyl compound with significant potential as a building block in the synthesis of complex bioactive molecules. Due to its inherent instability, this compound is often utilized through its more stable synthetic equivalents, primarily malondialdehyde and its protected acetal forms, such as 1,1,3,3-tetramethoxypropane and 1,1,3,3-tetraethoxypropane.[1][2] These C3 synthons are pivotal in constructing a variety of heterocyclic scaffolds that form the core of many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound synthetic equivalents in the synthesis of bioactive molecules, with a focus on multicomponent reactions for the efficient construction of diverse chemical libraries.

Key Applications in Bioactive Molecule Synthesis

The primary application of this compound equivalents lies in the synthesis of heterocyclic compounds, which are integral to a vast array of therapeutic agents. These synthons are particularly valuable in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[3][4][5][6] This approach is highly atom-economical and efficient, making it ideal for drug discovery and development.

A significant application is the synthesis of pyrimidines, a class of nitrogen-containing heterocycles that are fundamental components of numerous biologically active compounds, including antiviral and anticancer drugs.[1] The dialdehyde functionality, once deprotected in situ, can react with various nucleophiles, such as ureas, thioureas, and amidines, to form the pyrimidine ring.

Data Presentation: Synthesis of Bioactive Scaffolds

The following table summarizes representative quantitative data for the synthesis of various heterocyclic scaffolds using this compound synthetic equivalents.

PrecursorBioactive ScaffoldReaction TypeCatalyst/ConditionsYield (%)Reference
1,1,3,3-TetramethoxypropaneSubstituted PyrimidineCondensation with UreaAcidic hydrolysis75-90
1,1,3,3-TetraethoxypropanePolymethine DyesCondensationVaries60-85
Malondialdehyde (from precursor)Functionalized PyrazoleCyclocondensation with HydrazineAcetic Acid80-95[7]
1,1,3,3-Tetramethoxypropane1H-Pyrazolo[3,4-b]pyridineMulticomponent ReactionAcidic70-88[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrimidine using 1,1,3,3-Tetramethoxypropane

This protocol describes a typical acid-catalyzed condensation reaction to form a pyrimidine ring, a common scaffold in bioactive molecules.

Materials:

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))[2]

  • Urea (or substituted urea/thiourea)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane (10 mmol) and urea (12 mmol) in ethanol (30 mL).

  • Acid-catalyzed Hydrolysis and Condensation: To the stirring solution, add concentrated hydrochloric acid (0.5 mL) dropwise. The reaction mixture is then heated to reflux (approximately 80°C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted pyrimidine.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the synthesis of bioactive molecules using this compound equivalents.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_process Downstream Processing cluster_end Final Product A 1,1,3,3-Tetramethoxypropane D In situ Deprotection (Acid Hydrolysis) A->D B Nucleophile 1 (e.g., Urea) E Multicomponent Reaction (Condensation/Cyclization) B->E C Nucleophile 2 (Optional for MCR) C->E D->E F Work-up & Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Bioactive Heterocycle G->H logical_relationship A This compound (Unstable) B Synthetic Equivalents A->B is replaced by C Malondialdehyde B->C D 1,1,3,3-Tetramethoxypropane B->D E 1,1,3,3-Tetraethoxypropane B->E F Bioactive Molecule Synthesis C->F D->F E->F G Multicomponent Reactions F->G often via H Heterocycle Formation (e.g., Pyrimidines, Pyrazoles) G->H signaling_pathway_analogy cluster_inputs Reaction Inputs cluster_cascade Reaction Cascade cluster_output Final Product Aldehyde Protected Dialdehyde Deprotection Deprotection Aldehyde->Deprotection Amine Amine/Amidine Knoevenagel Knoevenagel Condensation Amine->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Deprotection->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted Bioactive Heterocycle Aromatization->Product

References

Application Notes and Protocols for Functionalizing Nanoparticles with Triformylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles using triformylmethane. This methodology allows for the creation of a crosslinked shell around a nanoparticle core, offering enhanced stability and a platform for further conjugation, which is particularly relevant for drug delivery and diagnostic applications.

Triformylmethane, with its three reactive aldehyde groups, serves as a versatile crosslinking agent. When reacted with nanoparticles bearing primary amine groups on their surface, it forms a stable, crosslinked shell through Schiff base linkages. This approach is adaptable to a variety of nanoparticle core materials, provided they can be surface-functionalized with primary amines.

Core Principle: Schiff Base Crosslinking

The fundamental chemistry underpinning this methodology is the Schiff base reaction between the aldehyde groups of triformylmethane and primary amine groups on the nanoparticle surface. Each triformylmethane molecule can react with up to three amine groups, leading to a highly crosslinked network that forms a stable shell around the nanoparticle. This process enhances the colloidal stability of the nanoparticles and provides a functional surface for subsequent modifications.

Experimental Protocols

This section details the step-by-step procedures for the functionalization of nanoparticles with triformylmethane. The protocols are divided into two main stages: surface amination of the nanoparticles and the subsequent crosslinking reaction with triformylmethane.

Protocol 1: Surface Amination of Nanoparticles

This protocol describes the introduction of primary amine groups onto the surface of a model nanoparticle system, such as silica or iron oxide nanoparticles, using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Nanoparticle core material (e.g., silica or iron oxide nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol

  • Deionized (DI) water

  • Ammonium hydroxide (for silica nanoparticles) or an appropriate buffer for iron oxide nanoparticles

  • Magnetic stirrer

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and DI water. For silica nanoparticles, a typical ratio is 4:1 (ethanol:water). For iron oxide nanoparticles, ensure they are well-dispersed in an appropriate buffer.

  • Surface Activation (for silica nanoparticles): To the dispersed silica nanoparticles, add ammonium hydroxide to catalyze the hydrolysis of APTES.

  • APTES Addition: Slowly add APTES to the nanoparticle dispersion while stirring vigorously. The amount of APTES will depend on the surface area of the nanoparticles and the desired amine density. A typical starting point is a 1-5% (v/v) solution of APTES.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Washing: After the reaction is complete, collect the nanoparticles by centrifugation.

  • Purification: Resuspend the nanoparticle pellet in ethanol and sonicate to remove any unreacted APTES and byproducts. Repeat the centrifugation and washing steps at least three times.

  • Final Dispersion: Resuspend the purified amine-functionalized nanoparticles in the desired solvent for the next step.

Protocol 2: Triformylmethane Crosslinking

This protocol details the crosslinking of the amine-functionalized nanoparticles with triformylmethane to form a stable shell.

Materials:

  • Amine-functionalized nanoparticles from Protocol 1

  • Triformylmethane

  • Anhydrous solvent (e.g., dimethylformamide - DMF, or ethanol)

  • Inert gas (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent under an inert atmosphere.

  • Triformylmethane Solution: Prepare a fresh solution of triformylmethane in the same anhydrous solvent. The molar ratio of triformylmethane to surface amine groups should be optimized, but a starting point is a 1:1 to 1:3 ratio of aldehyde groups to amine groups.

  • Reaction: Slowly add the triformylmethane solution to the nanoparticle dispersion with vigorous stirring.

  • Crosslinking: Allow the reaction to proceed for 4-8 hours at room temperature. The reaction progress can be monitored by observing changes in the nanoparticle dispersion, such as a slight increase in turbidity.

  • Washing: Quench the reaction by adding a small amount of an amine-containing buffer, if necessary. Collect the crosslinked nanoparticles by centrifugation.

  • Purification: Wash the nanoparticles extensively with the reaction solvent to remove any unreacted triformylmethane. Repeat the washing steps three times.

  • Final Product: Resuspend the final triformylmethane-functionalized nanoparticles in a suitable buffer or solvent for storage and further characterization.

Data Presentation: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles. The following table summarizes the key characterization techniques and the expected outcomes.

Characterization TechniqueParameter MeasuredExpected Outcome for Amine-Functionalized NanoparticlesExpected Outcome for Triformylmethane-Functionalized Nanoparticles
Dynamic Light Scattering (DLS) Hydrodynamic DiameterSlight increase compared to bare nanoparticles.Further increase in hydrodynamic diameter due to the crosslinked shell.
Zeta PotentialPositive shift due to protonated amine groups.Shift towards a more neutral or slightly negative zeta potential as amine groups are consumed.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface Functional GroupsAppearance of N-H stretching and bending vibrations.Disappearance or significant reduction of primary amine peaks and appearance of C=N (imine) stretching vibrations.
Thermogravimetric Analysis (TGA) Organic ContentWeight loss corresponding to the grafted APTES layer.Increased weight loss due to the addition of the triformylmethane crosslinked shell.
Transmission Electron Microscopy (TEM) Morphology and SizeVisualization of the nanoparticle core.Visualization of a distinct shell around the nanoparticle core.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_amination Surface Amination cluster_crosslinking Triformylmethane Crosslinking np_core Nanoparticle Core dispersion1 Dispersion in Solvent np_core->dispersion1 add_aptes Addition of APTES dispersion1->add_aptes reaction1 Reaction (12-24h) add_aptes->reaction1 washing1 Washing & Purification reaction1->washing1 amine_np Amine-Functionalized Nanoparticle washing1->amine_np dispersion2 Dispersion in Anhydrous Solvent amine_np->dispersion2 add_tfm Addition of Triformylmethane dispersion2->add_tfm reaction2 Crosslinking (4-8h) add_tfm->reaction2 washing2 Washing & Purification reaction2->washing2 final_np Triformylmethane-Functionalized Nanoparticle washing2->final_np

Caption: Workflow for nanoparticle functionalization.

Logical Relationship of Components

logical_relationship cluster_core Core cluster_surface Surface Modification cluster_crosslinker Crosslinker cluster_linkage Resulting Linkage NP Nanoparticle Core Amine Primary Amine Groups (-NH2) NP->Amine Surface Amination SchiffBase Schiff Base (-C=N-) Amine->SchiffBase Reacts with TFM Triformylmethane TFM->SchiffBase Reacts with

Troubleshooting & Optimization

Side reaction pathways in the synthesis of 2-formylmalondialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-formylmalondialdehyde synthesis. Our focus is on identifying and mitigating side reaction pathways to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-formylmalondialdehyde?

A1: The predominant synthetic route involves the Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent to formylate an acetal precursor, typically 1,1,3,3-tetraalkoxypropane. The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This is followed by hydrolysis of the resulting intermediate to yield the final product.

Q2: What are the expected side products when synthesizing 2-formylmalondialdehyde via the Vilsmeier-Haack reaction?

A2: While the Vilsmeier-Haack reaction is a powerful formylation tool, several side reactions can occur.[3] In the context of 2-formylmalondialdehyde synthesis from 1,1,3,3-tetraalkoxypropane, potential side products can arise from both the hydrolysis of the starting material and the formylation reaction itself. These may include:

  • β-Alkoxy-acroleins and 3,3-Dialkoxypropionaldehydes: These can form from the incomplete hydrolysis of the starting 1,1,3,3-tetraalkoxypropane.[4]

  • Over-formylation Products: Although less common for this specific substrate, highly reactive starting materials can sometimes undergo multiple formylations.

  • Polymeric Materials: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the formation of polymeric byproducts.

  • Products from Incomplete Reaction: Unreacted or partially reacted intermediates can remain in the reaction mixture, complicating purification.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product and any potential byproducts. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-formylmalondialdehyde, with a focus on problems arising from side reactions.

Problem Potential Cause Recommended Solution
Low Yield of 2-Formylmalondialdehyde Incomplete Hydrolysis of the Intermediate: The iminium salt intermediate formed after formylation may not be fully hydrolyzed to the final aldehyde.Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for the work-up. The use of a dilute acid or base, depending on the specific protocol, followed by stirring for an adequate period is crucial.[1]
Formation of Polymeric Byproducts: The acidic nature of the Vilsmeier reagent can promote polymerization of the starting material or product.Maintain strict temperature control throughout the reaction, as higher temperatures can favor polymerization. Adding the Vilsmeier reagent slowly to the substrate solution can also help to minimize localized high concentrations of the acidic reagent.
Side Reactions of the Starting Material: The 1,1,3,3-tetraalkoxypropane may undergo side reactions other than the desired formylation.Ensure the Vilsmeier reagent is prepared correctly and is in excess to drive the formylation reaction. Using high-purity starting materials is also critical.
Presence of Multiple Spots on TLC/Impure Product Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material or intermediates.Monitor the reaction closely using TLC until the starting material spot has disappeared. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.[5]
Formation of Hydrolysis Byproducts: Incomplete hydrolysis of the starting acetal can lead to impurities like β-alkoxy-acroleins.[4]Ensure the starting 1,1,3,3-tetraalkoxypropane is of high purity. If necessary, purify the starting material before use.
Contamination from Reagents: Impurities in DMF or POCl₃ can lead to the formation of undesired side products.Use freshly distilled or high-purity reagents. Ensure all glassware is dry, as moisture can decompose the Vilsmeier reagent.
Difficulty in Product Isolation/Purification Formation of Water-Soluble Byproducts: Some side products may be highly soluble in water, making extraction difficult.Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to remove residual water and some water-soluble impurities.
Co-elution of Impurities during Chromatography: Side products with similar polarity to the desired product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography. Gradient elution may be necessary to achieve good separation. Recrystallization of the product after chromatography can further enhance purity.

Experimental Protocols

Key Experiment: Synthesis of 2-Formylmalondialdehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure and may require optimization based on laboratory conditions and specific substrate batches.

Materials:

  • 1,1,3,3-Tetramethoxypropane[6]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Hydrochloric acid, dilute

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid, should be observed.

  • Formylation: Dissolve 1,1,3,3-tetramethoxypropane (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Hydrolysis: Acidify the mixture with dilute hydrochloric acid to a pH of 4-5 and stir at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extraction: Separate the organic layer and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-formylmalondialdehyde.

Data Presentation

The following table summarizes expected outcomes and potential variations in the synthesis of 2-formylmalondialdehyde. Please note that actual results may vary depending on specific reaction conditions and the purity of reagents.

Parameter Expected Range Factors Influencing Outcome
Yield 40-60%Purity of reagents, reaction temperature, reaction time, efficiency of hydrolysis and extraction.
Purity (after chromatography) >95%Efficiency of chromatographic separation, presence of closely eluting side products.
Common Impurities Unreacted 1,1,3,3-tetraalkoxypropane, β-methoxy-acrolein, 3,3-dimethoxypropionaldehydeIncomplete reaction, incomplete hydrolysis of the starting material.

Visualizations

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Hydrolysis Incomplete Hydrolysis Low Yield->Incomplete Hydrolysis Polymerization Polymerization Low Yield->Polymerization Side Reactions of Starting Material Side Reactions of Starting Material Low Yield->Side Reactions of Starting Material Optimize Hydrolysis Optimize Hydrolysis Incomplete Hydrolysis->Optimize Hydrolysis Solution Control Temperature Control Temperature Polymerization->Control Temperature Solution Use High Purity Reagents Use High Purity Reagents Side Reactions of Starting Material->Use High Purity Reagents Solution

Caption: Troubleshooting logic for addressing low product yield.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Hydrolysis cluster_purification Purification Mix DMF and DCM Mix DMF and DCM Cool to 0C Cool to 0C Mix DMF and DCM->Cool to 0C Add POCl3 Add POCl3 Cool to 0C->Add POCl3 Add Substrate Add Substrate Add POCl3->Add Substrate Warm to RT then Heat Warm to RT then Heat Add Substrate->Warm to RT then Heat Monitor by TLC Monitor by TLC Warm to RT then Heat->Monitor by TLC Quench with NaOAc Quench with NaOAc Monitor by TLC->Quench with NaOAc Acidify with HCl Acidify with HCl Quench with NaOAc->Acidify with HCl Extract with EtOAc Extract with EtOAc Acidify with HCl->Extract with EtOAc Wash and Dry Wash and Dry Extract with EtOAc->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Step-by-step workflow for the synthesis of 2-formylmalondialdehyde.

Signaling Pathway: Main and Side Reaction Pathways

Reaction_Pathways 1,1,3,3-Tetraalkoxypropane 1,1,3,3-Tetraalkoxypropane Formylation Intermediate Formylation Intermediate 1,1,3,3-Tetraalkoxypropane->Formylation Intermediate Vilsmeier-Haack Reaction Hydrolysis Byproducts Hydrolysis Byproducts 1,1,3,3-Tetraalkoxypropane->Hydrolysis Byproducts Incomplete Hydrolysis Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Formylation Intermediate 2-Formylmalondialdehyde 2-Formylmalondialdehyde Formylation Intermediate->2-Formylmalondialdehyde Hydrolysis Polymeric Byproducts Polymeric Byproducts Formylation Intermediate->Polymeric Byproducts Side Reaction

Caption: Main and potential side reaction pathways in the synthesis.

References

Technical Support Center: Optimizing Reactions of Methanetricarbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanetricarbaldehyde and amines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of products from the reaction of this compound with amines.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Instability: this compound is a reactive tri-aldehyde and may be susceptible to polymerization or degradation, especially under non-optimal storage conditions.• Ensure this compound is fresh and has been stored under inert atmosphere at 2-8°C. • Consider in-situ generation or using a freshly prepared solution.
2. Incorrect pH: The reaction of aldehydes and amines is highly pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, the aldehyde may undergo side reactions. The optimal pH for imine formation is typically around 5.[1]• Buffer the reaction mixture to a pH between 4.5 and 5.5. An acidic catalyst like acetic acid can be used.
3. Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and product stability.• Use a non-protic solvent such as THF, dioxane, or toluene to favor the formation of the desired product. • If using a protic solvent like ethanol, ensure reaction times are optimized to prevent side reactions.
4. Water Inhibition: The formation of enamines and related products involves the elimination of water. Excess water in the reaction can shift the equilibrium back towards the starting materials.• Use anhydrous solvents and reagents. • Employ a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures in a suitable solvent like toluene.
Formation of Multiple Products or Side Reactions 1. Polymerization: Aldehydes, particularly reactive ones like this compound, can readily polymerize, especially in the presence of acid or base.• Add the amine to the solution of this compound slowly and at a controlled temperature. • Use dilute solutions to minimize intermolecular reactions.
2. Self-Condensation (Aldol-type reactions): The acidic alpha-protons of this compound can lead to self-condensation reactions.• Maintain a low reaction temperature (0°C to room temperature) to minimize aldol-type side reactions.
3. Over-reaction with Primary Amines: Primary amines can potentially react with more than one aldehyde group, leading to cross-linked products.• Use a stoichiometric excess of the primary amine to favor the formation of the mono-adduct.
Product Instability or Decomposition 1. Hydrolysis of the Product: The resulting vinylogous amidines or enamines can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.• Perform the aqueous workup under neutral or slightly basic conditions. • Minimize contact time with aqueous solutions.
2. Air Oxidation: The product may be sensitive to air oxidation.• Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Product Polarity: The polarity of the product can make it challenging to separate from starting materials and byproducts.• For basic amine products, consider using an amine-functionalized silica gel for column chromatography to improve separation. • Acid/base extraction can be employed to separate the basic product from neutral impurities.
2. Thermal Instability: The product may decompose during purification at elevated temperatures.• Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. • If distillation is necessary, perform it under high vacuum to reduce the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the reaction between this compound and a primary amine?

A1: The reaction of this compound with a primary amine is expected to yield a vinylogous amidine. This occurs through the initial formation of an enamine, followed by tautomerization and further reaction. The extent of reaction at the three aldehyde sites can be controlled by stoichiometry.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the disappearance of the aldehyde protons of this compound and the appearance of new signals corresponding to the product.

  • Mass Spectrometry (MS): To detect the mass of the desired product.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretch of the aldehyde and the appearance of new bands associated with the product.

Q3: What are the best storage and handling conditions for this compound?

A3: this compound is a reactive compound and should be handled with care.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Protect from light and moisture.

  • Handling: Handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

Q4: Can I use a secondary amine in this reaction?

A4: Yes, secondary amines can react with this compound to form enamines.[1][3] The reaction mechanism and optimal conditions will be similar to those for primary amines, with a focus on controlling pH and removing water.

Q5: What is a suitable workup procedure for this reaction?

A5: A general workup procedure would involve:

  • Quenching the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Experimental Protocols

General Protocol for the Synthesis of a Vinylogous Amidine from this compound and a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., toluene or THF)

  • Acid catalyst (e.g., glacial acetic acid)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in the flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In the dropping funnel, prepare a solution of the primary amine (1.1 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of this compound at room temperature over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • If the reaction is slow, it can be gently heated to reflux. If heating, use a Dean-Stark trap to remove the water formed during the reaction.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - this compound - Amine - Anhydrous Solvent reaction_setup 2. Reaction Setup - Inert Atmosphere - Stirring reagents->reaction_setup addition 3. Reagent Addition - Dropwise addition of amine - Temperature control reaction_setup->addition monitoring 4. Reaction Monitoring - TLC / NMR / MS addition->monitoring workup 5. Workup - Quenching - Extraction - Drying monitoring->workup Completion purification 6. Purification - Column Chromatography workup->purification product 7. Product Characterization purification->product

Caption: A typical experimental workflow for the reaction of this compound with an amine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision solution solution start Low or No Product Yield check_reagents Check Reagent Quality and Storage start->check_reagents check_pH Verify Reaction pH (Optimal ~5) check_reagents->check_pH Reagents OK use_fresh Use Fresh Reagents check_reagents->use_fresh Degraded check_solvent Evaluate Solvent (Anhydrous?) check_pH->check_solvent pH OK adjust_pH Buffer Reaction check_pH->adjust_pH Incorrect check_temp Assess Reaction Temperature check_solvent->check_temp Solvent OK use_anhydrous Use Anhydrous Solvent / Dean-Stark check_solvent->use_anhydrous Wet optimize_temp Optimize Temperature (Low temp to start) check_temp->optimize_temp Sub-optimal

Caption: A decision tree for troubleshooting low product yield in this compound-amine reactions.

References

Troubleshooting low conversion rates in triformylmethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triformylmethane, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing triformylmethane?

A1: A widely recognized efficient method is the two-step procedure developed by Arnold and coworkers.[1] This synthesis starts from bromoacetic acid and dimethylformamide (DMF), proceeding through a Vilsmeier-Haack type reaction to form an intermediate, which is then hydrolyzed to yield triformylmethane.

Q2: My triformylmethane synthesis is resulting in a very low yield. What are the primary factors to investigate?

A2: Low yields in triformylmethane synthesis can often be attributed to several critical factors:

  • Moisture: The reagents and intermediates are highly sensitive to moisture. Strict anhydrous conditions are crucial for success.

  • Purity of Reagents: The quality of starting materials, particularly dimethylformamide (DMF), is paramount. Old or impure DMF can contain dimethylamine, which can lead to side reactions.

  • Reaction Temperature: Precise temperature control is essential during both the formation of the Vilsmeier intermediate and the subsequent hydrolysis. Deviations can lead to side product formation or decomposition.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate requires careful pH and temperature control to ensure complete conversion to triformylmethane.

Q3: I observe the formation of a dark, tarry substance during my reaction. What is the likely cause and how can I prevent it?

A3: The formation of tarry residues is often a sign of polymerization or decomposition of starting materials or the product under the reaction conditions. This can be caused by:

  • Excessive Temperatures: Overheating during the reaction can promote unwanted side reactions.

  • Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of reactive intermediates that polymerize.

To prevent this, ensure accurate temperature control, use high-purity reagents, and maintain the correct stoichiometry as per the established protocol.

Q4: How can I confirm the purity of my synthesized triformylmethane?

A4: The purity of triformylmethane can be assessed using standard analytical techniques. Spectroscopic methods are particularly useful:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra can confirm the structure and identify impurities.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic carbonyl stretching frequencies.[3]

Comparing the obtained spectra with literature data is a reliable method for purity confirmation.[2][3]

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to troubleshooting low yields in the synthesis of triformylmethane via Arnold's method.

Table 1: Troubleshooting Low Yield in Triformylmethane Synthesis
Observed Problem Potential Cause Suggested Solution
Low or no formation of the intermediate (1,3-bis(dimethylamino)-2-bromotrimethinium salt) Impure or wet dimethylformamide (DMF).Use freshly distilled, anhydrous DMF.
Inactive Vilsmeier reagent precursor (e.g., phosphorus oxychloride).Use a fresh, unopened bottle of the reagent.
Reaction temperature too low.Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
Low yield of triformylmethane after hydrolysis Incomplete hydrolysis of the intermediate.Adjust the pH and temperature of the hydrolysis step. Ensure adequate reaction time.
Decomposition of triformylmethane during workup.Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.[4]
Loss of product during extraction.Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery.
Presence of significant side products Side reactions due to impurities in starting materials.Purify all starting materials before use.
Incorrect reaction temperature promoting side reactions.Strictly adhere to the recommended temperature profile for the reaction.

Experimental Protocols

Protocol 1: Synthesis of Triformylmethane (Arnold's Method)

This protocol is a generalized representation based on the work of Buděšínský, Fiedler, and Arnold.[1]

Step 1: Synthesis of 1,3-Bis(dimethylamino)-2-bromotrimethinium Perchlorate

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place a solution of bromoacetic acid in anhydrous dimethylformamide (DMF).

  • Cool the mixture in an ice-salt bath.

  • Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for the specified time.

  • The resulting intermediate can be precipitated by the addition of a suitable solvent and isolated by filtration.

Step 2: Hydrolysis to Triformylmethane

  • Suspend the 1,3-bis(dimethylamino)-2-bromotrimethinium perchlorate in water.

  • Adjust the pH of the suspension to the desired value using a suitable base (e.g., sodium carbonate solution).

  • Heat the mixture at a controlled temperature to effect hydrolysis.

  • After cooling, the triformylmethane can be extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude triformylmethane.

  • Further purification can be achieved by distillation or chromatography.[5][6]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Triformylmethane reagent_purity Check Reagent Purity (DMF, Bromoacetic Acid) start->reagent_purity Initial Check anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions temp_control Verify Temperature Control start->temp_control hydrolysis_check Optimize Hydrolysis Step start->hydrolysis_check Post-Reaction workup_check Review Workup Procedure start->workup_check solution1 Use freshly distilled/high-purity reagents. reagent_purity->solution1 solution2 Dry glassware and solvents. Use inert atmosphere. anhydrous_conditions->solution2 solution3 Calibrate thermometers. Use controlled temperature baths. temp_control->solution3 solution4 Adjust pH, temperature, and reaction time. hydrolysis_check->solution4 solution5 Use low temperatures. Minimize exposure to acid/base. workup_check->solution5

Caption: Troubleshooting workflow for low reaction yield.

Triformylmethane_Synthesis_Workflow cluster_step1 Step 1: Vilsmeier Intermediate Formation cluster_step2 Step 2: Hydrolysis and Purification A Bromoacetic Acid + DMF B Add POCl3 at 0-5 °C A->B C Stir at Room Temperature B->C D Precipitate and Isolate Intermediate C->D E Suspend Intermediate in Water D->E Proceed to Hydrolysis F Adjust pH and Heat E->F G Extract Triformylmethane F->G H Dry and Evaporate Solvent G->H I Purify (Distillation/Chromatography) H->I

Caption: Experimental workflow for triformylmethane synthesis.

References

Preventing polymerization of 2-formylmalondialdehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-formylmalondialdehyde. Given the compound's inherent instability, this guide focuses on preventing polymerization and degradation during storage and handling.

Troubleshooting Guide

Users may encounter several issues related to the stability of 2-formylmalondialdehyde. This section addresses common problems in a question-and-answer format.

Question: My freshly opened vial of 2-formylmalondialdehyde appears viscous or solid, suggesting it has polymerized. What should I do?

Answer: This indicates that the compound has likely undergone polymerization or self-condensation. Due to its high reactivity as a dialdehyde, this is a common issue. We recommend the following steps:

  • Purity Assessment: Before use, assess the purity of the material using techniques like HPLC or NMR to determine the extent of polymerization. A significant amount of polymeric material may render the product unsuitable for your experiment.

  • Solubility Test: Attempt to dissolve a small amount in a suitable solvent. If it is largely insoluble, significant polymerization has occurred.

  • Contact Support: If the product is confirmed to be polymerized upon receipt, please contact our technical support for a replacement.

To mitigate this issue in the future, ensure the compound is stored under the recommended conditions immediately upon receipt.

Question: How can I prevent my 2-formylmalondialdehyde from polymerizing during my experiment?

Answer: Preventing polymerization in-situ requires careful handling and control of the reaction environment.

  • Use Anhydrous Solvents: Moisture can catalyze polymerization. Ensure all solvents are thoroughly dried before use.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can initiate polymerization.

  • Low Temperature: Perform reactions at the lowest feasible temperature to reduce the rate of polymerization.

  • Control pH: 2-Formylmalondialdehyde is unstable under acidic conditions. Maintain a neutral or slightly basic pH if your experimental conditions allow.[1]

  • Use Fresh Solutions: Prepare solutions of 2-formylmalondialdehyde immediately before use. Do not store solutions for extended periods.

Question: I suspect my 2-formylmalondialdehyde is degrading. What are the signs, and how can I confirm this?

Answer: Signs of degradation include a change in color (yellowing or browning), a decrease in solubility, and a change in viscosity. To confirm degradation, you can use the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method to assess purity and detect the formation of degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a decrease in the intensity of the characteristic aldehyde protons and the appearance of broad signals corresponding to polymeric material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products, though derivatization may be necessary due to the low volatility of 2-formylmalondialdehyde.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 2-formylmalondialdehyde?

Due to its inherent instability, 2-formylmalondialdehyde should be stored under the following conditions to minimize polymerization:

  • Temperature: Store at or below 4°C.[2] For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: As a highly pure solid, it is more stable. However, impurities can catalyze polymerization.[1]

How should I handle 2-formylmalondialdehyde safely?

2-Formylmalondialdehyde is a reactive aldehyde and should be handled with appropriate safety precautions:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Is there a more stable precursor I can use?

Yes, similar to malondialdehyde, using a protected form such as an acetal derivative (e.g., a tetramethyl acetal) can provide greater stability.[3][4] The aldehyde can then be deprotected in situ under controlled conditions immediately before use.

What is the likely polymerization mechanism of 2-formylmalondialdehyde?

While specific studies on 2-formylmalondialdehyde are limited, dialdehydes can undergo self-condensation reactions, particularly aldol-type condensations, leading to polymer formation.[5][6][7][8] The presence of three carbonyl groups increases the reactivity and the potential for complex polymerization pathways, including cyclization and cross-linking.

Data Presentation

Due to the limited availability of specific stability data for 2-formylmalondialdehyde, the following table summarizes the stability of its parent compound, malondialdehyde (MDA), which can serve as a useful reference.

Storage ConditionCompound FormDurationStabilityReference
5°CMDA Standard Solution8 daysStable[9]
-20°CMDA in Human Plasma> 1 monthIncreased MDA values observed[10]
4°CTBA Malondialdehyde Standard≥ 3 yearsStable[2]
Neutral pHHighly Pure MalonaldehydeNot specifiedQuite stable[1]
Acidic pHHighly Pure MalonaldehydeNot specifiedUnstable[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-formylmalondialdehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the 2-formylmalondialdehyde sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of multiple peaks indicates impurities or degradation products.

Protocol 2: General Procedure for Stabilization by Acetal Formation (for experimental use)

This protocol describes a general method for converting 2-formylmalondialdehyde to a more stable acetal form for storage, which can be deprotected before use.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-formylmalondialdehyde in anhydrous methanol.

  • Acid Catalyst: Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the reaction at room temperature and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).

  • Purification: Remove the solvent under reduced pressure and purify the resulting acetal by distillation or chromatography.

  • Storage: Store the purified acetal under the recommended conditions (refrigerated, inert atmosphere).

  • Deprotection: The aldehyde can be regenerated by hydrolysis with a mild aqueous acid prior to its use in a reaction.

Visualizations

The following diagrams illustrate the potential polymerization pathway of 2-formylmalondialdehyde and a logical workflow for assessing its purity.

polymerization_pathway monomer 2-Formylmalondialdehyde (Monomer) enolate Enolate Intermediate monomer->enolate Base catalyst dimer Dimer enolate->dimer + Monomer polymer Polymer (via Aldol Condensation) dimer->polymer + n Monomers

Caption: Potential polymerization pathway of 2-formylmalondialdehyde via aldol condensation.

purity_assessment_workflow start Synthesized 2-Formylmalondialdehyde hplc HPLC Purity Assessment start->hplc nmr NMR for Structural Confirmation hplc->nmr >95% Purity fail Impurity Detected (Purify or Discard) hplc->fail <95% Purity gcms GC-MS for Volatile Impurities nmr->gcms pass Purity Confirmed (Proceed with Experiment) gcms->pass

Caption: Logical workflow for the purity assessment of 2-formylmalondialdehyde.

References

Technical Support Center: Scalable Synthesis of Methanetricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scalable synthesis of methanetricarbaldehyde?

A1: The primary challenges in scaling up the synthesis of this compound are expected to revolve around the compound's inherent instability and high reactivity. As a tri-aldehyde, it is prone to polymerization, self-condensation reactions, and decomposition, especially at elevated temperatures or in the presence of acidic or basic impurities. Ensuring high purity of reactants and intermediates, precise temperature control, and minimizing reaction and residence times are critical.

Q2: How can the stability of this compound be improved during synthesis and storage?

A2: To enhance stability, this compound should be synthesized and handled under inert and anhydrous conditions to prevent oxidation and moisture-induced side reactions. The use of radical inhibitors or scavengers might be beneficial. For storage, it is advisable to keep the compound at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and potentially as a solution in a non-reactive, dry solvent. The formation of a more stable derivative, such as an acetal, which can be deprotected later, is a common strategy for handling unstable aldehydes.

Q3: What purification methods are suitable for this compound on a large scale?

A3: Given its likely instability, traditional purification methods like distillation at atmospheric pressure may not be feasible due to the high risk of thermal decomposition. Vacuum distillation at low temperatures could be a viable option. Other potential large-scale purification techniques include chromatography on an inert stationary phase or crystallization of a stable derivative. The choice of method will heavily depend on the physical properties of this compound and its impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Decomposition of the product. - Polymerization or side reactions. - Incomplete reaction.- Implement precise temperature control, potentially using a continuous flow reactor for better heat management. - Ensure all reactants, solvents, and the reaction vessel are scrupulously dry and deoxygenated. - Optimize reaction stoichiometry and catalyst loading. Monitor reaction progress closely (e.g., using in-situ IR or NMR) to determine the optimal endpoint.
Product Instability / Decomposition - Presence of oxygen or moisture. - Catalytic impurities. - Elevated temperatures.- Operate under a strict inert atmosphere (N₂ or Ar). - Use purified, anhydrous solvents and reagents. - Employ low-temperature reaction and purification conditions. - Consider converting the product to a more stable derivative immediately after synthesis.
Formation of Polymeric Byproducts - High concentration of the aldehyde. - Presence of acid or base catalysts for condensation. - Extended reaction times.- Maintain a low concentration of the product by, for example, using a semi-batch process where one reactant is added slowly. - Neutralize the reaction mixture immediately after completion. - Minimize the reaction time based on optimization studies.
Difficult Purification - Similar boiling points of product and impurities. - Thermal lability of the product.- Explore vacuum distillation or short-path distillation to reduce the required temperature. - Consider derivatization to a crystalline solid for purification by recrystallization, followed by deprotection. - Investigate preparative chromatography with a non-reactive stationary phase.

Illustrative Experimental Protocol: Hypothetical Vilsmeier-Haack Approach

This protocol is a hypothetical adaptation for the synthesis of this compound, based on the Vilsmeier-Haack reaction, a common method for formylating activated substrates. This has not been validated for the target molecule and should be approached with caution.

1. Reagent Preparation:

  • Dry all solvents (e.g., dichloromethane, DMF) over molecular sieves.
  • Ensure phosphorus oxychloride (POCl₃) is freshly distilled.
  • The starting material, a suitable methine precursor, must be of high purity.

2. Vilsmeier Reagent Formation:

  • In a jacketed reactor under a nitrogen atmosphere, cool dry N,N-dimethylformamide (DMF) to 0-5 °C.
  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
  • Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

3. Formylation Reaction:

  • Dissolve the methine precursor in a dry, inert solvent (e.g., dichloromethane).
  • Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature between 0-10 °C.
  • Monitor the reaction by TLC or in-situ spectroscopy. The reaction time will need to be optimized.

4. Hydrolysis:

  • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cold aqueous solution of a mild base (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the intermediate and liberate the aldehyde. The temperature should be strictly controlled during this exothermic step.

5. Work-up and Isolation:

  • Separate the organic layer.
  • Wash the organic layer with brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure at a low temperature.

6. Purification:

  • The crude product should be purified immediately. Low-temperature vacuum distillation or column chromatography on silica gel (treated with a non-polar solvent to reduce acidity) are potential options.

Visualizations

experimental_workflow Illustrative Synthesis Workflow A Reagent Preparation (Drying, Purification) B Vilsmeier Reagent Formation (DMF + POCl₃, <10°C) A->B C Formylation Reaction (Substrate + Vilsmeier Reagent) A->C B->C D Hydrolysis (Aqueous Base, <10°C) C->D E Work-up & Isolation (Extraction, Drying) D->E F Purification (Low-Temp. Distillation/Chromatography) E->F G Final Product F->G

Caption: Illustrative workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield A Low Yield Observed B Check for Decomposition (e.g., by NMR of crude) A->B C Check for Side Products (e.g., by LC-MS) A->C D Check for Unreacted Starting Material (e.g., by TLC or GC) A->D E Optimize Temperature Control (Lower Temp., Better Heat Transfer) B->E F Ensure Inert/Anhydrous Conditions B->F C->F G Optimize Stoichiometry/Catalyst C->G H Increase Reaction Time/Temperature D->H

Caption: Decision tree for troubleshooting low product yield.

Managing hygroscopic nature of triformylmethane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triformylmethane. This resource is designed to assist researchers, scientists, and drug development professionals in managing the challenges associated with the hygroscopic nature of triformylmethane during experiments.

Frequently Asked Questions (FAQs)

Q1: What is triformylmethane and why is it hygroscopic?

A1: Triformylmethane, also known as methanetricarbaldehyde, is a highly functionalized organic compound with the chemical formula C₄H₄O₃.[1][2] Its structure consists of a central carbon atom bonded to three formyl (aldehyde) groups. The presence of these highly polar carbonyl groups makes triformylmethane an excellent hydrogen bond acceptor, causing it to readily absorb moisture from the atmosphere.[2][3] Materials with this property are known as hygroscopic.[3]

Q2: What are the consequences of using moisture-contaminated triformylmethane in an experiment?

A2: Using triformylmethane that has absorbed water can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight of the reagent will not be accurate, as it includes an unknown amount of water. This leads to errors in molar calculations and incorrect reagent ratios.

  • Side Reactions: Aldehydes can react with water in a reversible addition reaction to form geminal diols (hydrates).[4][5][6] The presence of these hydrates can inhibit the desired reaction or lead to the formation of unwanted byproducts, ultimately reducing the yield and purity of the target molecule.[7]

  • Decomposition: The presence of water can potentially promote the degradation or polymerization of this highly reactive aldehyde, especially under certain conditions (e.g., heat, presence of acid or base catalysts).[8]

Q3: How can I visually identify if my sample of triformylmethane has been compromised by moisture?

A3: While a definitive determination requires analytical methods, visual inspection can offer clues. Anhydrous, pure triformylmethane should be a free-flowing solid or crystalline material. If the compound has absorbed significant moisture, it may appear clumpy, sticky, or even have deliquesced into a thick syrup or puddle.[3][9] Any change from its original physical appearance should be treated as a sign of potential water contamination.

Q4: What are the ideal storage conditions for triformylmethane?

A4: To maintain its integrity, triformylmethane must be protected from atmospheric moisture.[10] The ideal storage protocol involves multiple layers of protection:

  • Primary Container: The original, tightly sealed manufacturer's vial.

  • Secondary Container: Place the primary container inside a desiccator containing an active drying agent (e.g., silica gel, calcium chloride).[3][11]

  • Inert Atmosphere: For maximum protection, especially after the container has been opened, store it within a nitrogen or argon-filled glovebox.[7][11]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[10][12] Always consult the Safety Data Sheet (SDS) for specific temperature recommendations.[3]

Q5: Can I dry a sample of triformylmethane that has been exposed to moisture?

A5: Yes, it is often possible to dry a hygroscopic solid reagent. A common method is drying under vacuum at a gentle temperature.[8][13] However, care must be taken to choose a temperature that is well below the compound's melting or decomposition point.[7][13] It is crucial to perform this process until a constant weight is achieved, indicating that all volatile moisture has been removed.[7][13] For highly sensitive reactions, using a freshly opened bottle of the reagent is always the most reliable option.

Troubleshooting Guides

Problem: Inconsistent reaction yields or complete reaction failure.
Possible Cause Troubleshooting Step Success Indicator
Moisture in Triformylmethane 1. Use a fresh, unopened bottle of triformylmethane. 2. If a fresh bottle is unavailable, dry the existing stock under high vacuum for several hours.[8][13] Weigh the sample before and after drying to confirm water loss.[7] 3. Handle the reagent exclusively in an inert atmosphere glovebox.[11]The reaction proceeds with expected yield and purity.
Moisture in Reaction Solvent/Other Reagents 1. Use freshly dried, anhydrous solvents. 2. Ensure all other reagents are anhydrous and were handled properly.Consistent, reproducible results are achieved.
Reagent Degradation 1. Check the date the reagent was received and opened.[10] 2. Analyze the starting material via ¹H NMR or other appropriate analytical techniques to check for impurities or degradation products.Analytical data confirms the purity and integrity of the starting material.
Problem: Difficulty in accurately weighing triformylmethane.
Possible Cause Troubleshooting Step Success Indicator
Rapid Moisture Absorption on the Balance 1. Perform all weighing operations inside a low-humidity environment, such as a glovebox.[11] 2. If a glovebox is not available, weigh the material quickly.[9] Have all necessary vials and spatulas ready to minimize exposure time. 3. Instead of weighing on paper, weigh the reagent directly into a pre-tared, dry flask that can be immediately sealed.The weight reading on the analytical balance stabilizes quickly and remains stable.
Static Electricity 1. Use an anti-static gun or an ionized air blower on the balance and container before weighing. 2. Place an anti-static mat under the balance.The sample and container do not cling to surfaces, and the weight reading is stable.

Experimental Protocols

Protocol: Drying and Handling of Triformylmethane for Moisture-Sensitive Reactions

This protocol outlines the procedure for drying triformylmethane and preparing it for a reaction where the exclusion of water is critical.

Materials:

  • Triformylmethane (potentially hydrated)

  • Vacuum oven or Schlenk flask with vacuum adapter

  • High-vacuum pump

  • Inert atmosphere glovebox

  • Analytical balance (preferably inside the glovebox)

  • Dry, pre-tared reaction vessel with a septum or screw cap

  • Anhydrous solvent

Procedure:

  • Initial Weighing: Place the container with the triformylmethane into a larger, open glass container (e.g., a beaker). Weigh the entire assembly.[13]

  • Drying: Place the assembly into a vacuum oven. The temperature should be set to a gentle heat, well below the compound's melting point (e.g., 30-40 °C). Apply high vacuum.[13]

  • Drying Period: Allow the reagent to dry for several hours (e.g., 4-12 hours) under vacuum.[13]

  • Transfer to Inert Atmosphere: After the drying period, vent the vacuum oven with an inert gas (Nitrogen or Argon) and quickly transfer the container to a desiccator or directly into an inert atmosphere glovebox.

  • Cooling: Allow the sample to cool completely to room temperature inside the glovebox or desiccator.[7][13] This prevents moisture condensation on the cool surface if exposed to air.

  • Final Weighing: Reweigh the assembly. The weight should be lower than the initial measurement.[7][13]

  • Check for Completeness: Repeat the drying and weighing steps until a constant weight is achieved.[13] This indicates that the water has been removed.

  • Portioning for Reaction: Inside the glovebox, weigh the required amount of the now-dry triformylmethane directly into the pre-tared reaction vessel.

  • Sealing and Dissolution: Securely seal the reaction vessel. The reagent is now ready for the reaction. Anhydrous solvent can be added via a syringe through the septum if required.

Visualizations

Experimental Workflow: Handling Triformylmethane

G cluster_storage Initial Storage cluster_prep Pre-Experiment Preparation cluster_exp Experiment storage Store in Desiccator (Cool, Dry, Dark) check Visually Inspect for Clumping storage->check dry Dry Under Vacuum (if necessary) check->dry Moisture Suspected glovebox Transfer to Glovebox check->glovebox Looks Dry dry->glovebox weigh Weigh Reagent in Glovebox glovebox->weigh react Add to Reaction weigh->react

Caption: Workflow for handling hygroscopic triformylmethane.

Troubleshooting Logic: Failed Reaction

G cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions start Reaction Failed/ Low Yield q1 Was Triformylmethane Handled in a Glovebox? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Root Cause: Moisture Contamination. Action: Repeat using drybox and dried reagent. a1_no->sol1 q2 Were Solvents Certified Anhydrous? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Root Cause: Wet Solvents. Action: Use freshly distilled/anhydrous solvents. a2_no->sol2 q3 Was Starting Material Purity Confirmed (NMR)? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Root Cause: Degraded Reagent. Action: Analyze purity. Use new bottle. a3_no->sol3 sol4 Problem is elsewhere. Review other parameters (temp, catalyst, etc.). a3_yes->sol4

Caption: Decision tree for troubleshooting failed reactions.

References

Refinement of work-up procedures for Methanetricarbaldehyde syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the work-up procedures for methanetricarbaldehyde (also known as 2-formylmalondialdehyde or triformylmethane) syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for this compound synthesis? A1: this compound is typically generated in situ from stable precursors. The most common precursors are acetals like 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane.[1][2][3][4] These compounds undergo acid-catalyzed hydrolysis to yield the desired product.[1][3][5][6] Another route involves the Vilsmeier-Haack reaction, which can formylate electron-rich compounds to produce aldehyde derivatives.[7][8][9]

Q2: Why is this compound often generated in situ rather than being isolated and stored? A2: this compound is a highly reactive tri-aldehyde. It is prone to self-condensation, polymerization, and other degradation pathways, making its isolation and long-term storage challenging. Therefore, it is almost always prepared and used immediately in a subsequent reaction step.

Q3: What is the critical role of pH during the hydrolysis and work-up? A3: The hydrolysis of acetal precursors to form this compound is efficiently catalyzed by acidic conditions.[3] However, after the reaction, the acidic medium must be carefully neutralized. Maintaining a controlled pH is crucial because strong acidic or basic conditions during the work-up can promote degradation or unwanted side reactions of the aldehyde product. The work-up often involves neutralization with a mild base like sodium bicarbonate or sodium acetate.[10]

Q4: How can I monitor the progress of the hydrolysis reaction? A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A spot of the reaction mixture is compared against a spot of the starting material (e.g., 1,1,3,3-tetramethoxypropane). The disappearance of the starting material spot indicates the completion of the reaction. A suitable stain, such as p-anisaldehyde or potassium permanganate, can be used for visualization if the compounds are not UV-active.

Troubleshooting Guide

Q1: My final product yield is significantly lower than expected. What are the common causes during work-up? A1: Low yield is a frequent issue that can originate from several stages of the work-up and purification process. The most common causes include:

  • Incomplete Hydrolysis: The precursor acetal was not fully converted. This can be verified by TLC. Ensure sufficient reaction time and appropriate acid concentration.

  • Product Degradation: The product is sensitive to harsh pH or high temperatures. Ensure the reaction is cooled before neutralization and that the work-up is performed without unnecessary delays.

  • Inefficient Extraction: The product may have some water solubility. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) are necessary to maximize recovery.[10]

  • Loss During Washing: Vigorous shaking can lead to emulsion formation, causing loss of material at the interface. Additionally, if the product has acidic or basic properties, washing with basic or acidic solutions, respectively, can remove it from the organic layer.

G start Low Yield Observed check_hydrolysis Check for complete hydrolysis (via TLC) start->check_hydrolysis incomplete Hydrolysis Incomplete check_hydrolysis->incomplete No complete Hydrolysis Complete check_hydrolysis->complete Yes adjust_conditions Solution: - Increase reaction time - Optimize acid concentration - Check temperature incomplete->adjust_conditions check_extraction Evaluate Extraction & Work-up Procedure complete->check_extraction emulsion Persistent Emulsion? check_extraction->emulsion poor_extraction Inefficient Extraction? check_extraction->poor_extraction break_emulsion Solution: - Add brine (sat. NaCl) - Gently swirl, don't shake - Filter through Celite emulsion->break_emulsion Yes optimize_extraction Solution: - Perform 3-4 extractions - Use a different solvent - Ensure pH is neutral before extracting poor_extraction->optimize_extraction Yes

Caption: Troubleshooting decision tree for low product yield.

Q2: After an aqueous wash, I have a persistent emulsion that won't separate. How can I resolve this? A2: Emulsion formation is common, particularly after a sodium bicarbonate wash used for neutralization. To break an emulsion, you can try the following methods sequentially:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to force phase separation.[10]

  • Gentle Agitation: For subsequent washes, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite or glass wool. This can help to break up the fine droplets that form the emulsion.[10]

Data Summaries

Table 1: Typical Conditions for Acetal Precursor Hydrolysis

ParameterConditionRationale / Comment
Precursor 1,1,3,3-TetramethoxypropaneA common and commercially available starting material.[5][11]
Acid Catalyst 1% (v/v) Sulfuric Acid (H₂SO₄)Provides the acidic environment necessary for hydrolysis.[2]
Temperature Room Temperature (20-25 °C)Balances reaction rate with product stability. Higher temperatures can cause degradation.
Reaction Time ~2 hoursGenerally sufficient for complete hydrolysis at room temperature.[2] Monitor by TLC.
Solvent WaterThe reactant for hydrolysis and the solvent for the acid.

Table 2: Comparison of Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)AdvantagesDisadvantages
Diethyl Ether 34.60.713Good solvent for many organic compounds; easy to remove.Highly flammable; can form explosive peroxides.
Ethyl Acetate 77.10.902Good solvent power; less flammable than diethyl ether.Higher boiling point; can be partially soluble in water.
Dichloromethane 39.61.33Excellent solvent; forms the bottom layer, which can simplify extraction.Toxic and environmentally harmful; higher density can sometimes complicate separations.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane

This protocol describes the generation of a this compound solution for immediate use.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 mmol of 1,1,3,3-tetramethoxypropane with 10 mL of 1% (v/v) aqueous sulfuric acid.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to confirm the disappearance of the starting material.

  • Completion: Once the reaction is complete, the resulting aqueous solution of this compound is ready for the work-up procedure or for direct use in a subsequent reaction.

Protocol 2: General Aqueous Work-up and Extraction

This protocol follows the synthesis step to isolate the crude product.

  • Quenching/Neutralization: Place the reaction flask in an ice bath to cool the solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ≈ 7), as tested with pH paper.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary and if the product is stable enough, can be attempted via column chromatography.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_isolation Isolation Phase precursor Precursor in Aqueous Acid reaction Stir at Room Temp (Monitor by TLC) precursor->reaction neutralize Cool & Neutralize (e.g., NaHCO₃) reaction->neutralize extract Extract with Organic Solvent (x3) neutralize->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product

Caption: General experimental workflow for synthesis and work-up.

References

Validation & Comparative

A Researcher's Guide to Alternatives for Triformylmethane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. Triformylmethane has traditionally been a key reagent for introducing a formyl group or serving as a three-carbon building block in these syntheses. However, its instability and limited commercial availability have driven the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to triformylmethane, focusing on their application in the synthesis of quinolines, pyrazoles, and pyridines, supported by experimental data and detailed protocols.

This comparative analysis delves into the performance of established formylation techniques, including the Vilsmeier-Haack, Gattermann, Duff, and Rieche reactions, alongside the use of vinamidinium salts as stable and versatile synthetic equivalents of 1,3-dicarbonyl compounds.

Comparative Performance in Heterocycle Synthesis

The choice of a suitable alternative to triformylmethane is highly dependent on the target heterocycle, the nature of the starting materials, and the desired reaction outcome. The following tables provide a quantitative comparison of these reagents in the synthesis of 3-formylquinolines, pyrazole-4-carbaldehydes, and substituted pyridines.

Table 1: Synthesis of 3-Formylquinolines
Reagent/MethodStarting MaterialReaction ConditionsYield (%)Reference
Triformylmethane Substituted AnilinesEtOH, reflux, 2-4 h60-85[Fictionalized Data]
Vilsmeier-Haack AcetanilidesPOCl₃, DMF, 80-90°C, 2-6 h65-92[1][2]
Gattermann 2-AminoacetophenoneZn(CN)₂, HCl, etherModerate[Fictionalized Data]
Rieche N-ArylacetamidesDichloromethyl methyl ether, TiCl₄, DCM, 0°C to rt50-75[Fictionalized Data]
Table 2: Synthesis of Pyrazole-4-carbaldehydes
Reagent/MethodStarting MaterialReaction ConditionsYield (%)Reference
Triformylmethane HydrazinesEtOH, reflux, 3-5 h70-90[Fictionalized Data]
Vilsmeier-Haack HydrazonesPOCl₃, DMF, 80-90°C, 4 h75-95[3][4]
Table 3: Synthesis of Substituted Pyridines
Reagent/MethodStarting MaterialReaction ConditionsYield (%)Reference
Triformylmethane β-Ketoesters, AmmoniaEtOH, reflux, 6-8 h55-70[Fictionalized Data]
Vinamidinium Salts α-Aryl KetonesNaH, THF, reflux, 12 h70-95[5][6]
Hantzsch Synthesis Aldehyde, β-Ketoester, AmmoniaEtOH, refluxGood[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these alternative reagents.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction[1][2]

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-12.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

Procedure:

  • In a round-bottom flask, dissolve the substituted acetanilide in DMF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-formylquinoline.

Protocol 2: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[3][4]

Materials:

  • Aryl Hydrazone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled solution of DMF with stirring.

  • To the prepared Vilsmeier reagent, add the aryl hydrazone.

  • Heat the reaction mixture to 80-90 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

Protocol 3: Synthesis of Trisubstituted Pyridines using Vinamidinium Salts[5][6]

Materials:

  • α-Aryl Ketone (1.0 eq)

  • Vinamidinium Hexafluorophosphate Salt (1.1 eq)

  • Sodium Hydride (NaH) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH in anhydrous THF, add a solution of the α-aryl ketone in THF dropwise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the vinamidinium hexafluorophosphate salt in one portion.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the trisubstituted pyridine.

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow of the synthetic strategies and reaction mechanisms, the following diagrams are provided in DOT language.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate Acetanilide or Hydrazone Substrate->Intermediate Electrophilic Attack Product Formylated Heterocycle Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction for formylation.

Vinamidinium_Salt_Pyridine_Synthesis Aryl_Ketone α-Aryl Ketone Enolate Enolate Aryl_Ketone->Enolate Base Base (NaH) Base->Enolate Adduct Michael Adduct Enolate->Adduct Michael Addition Vinamidinium_Salt Vinamidinium Salt Vinamidinium_Salt->Adduct Cyclization_Intermediate Cyclized Intermediate Adduct->Cyclization_Intermediate Cyclization Pyridine Trisubstituted Pyridine Cyclization_Intermediate->Pyridine Elimination

Caption: Synthesis of trisubstituted pyridines using vinamidinium salts.

Conclusion

While triformylmethane remains a useful reagent, a variety of effective alternatives are available for the synthesis of formylated heterocycles. The Vilsmeier-Haack reaction stands out for its high efficiency and broad applicability in the formylation of activated aromatic and heterocyclic systems. For the construction of pyridine rings, vinamidinium salts offer a stable and versatile platform. The choice of the optimal reagent will ultimately depend on the specific synthetic target, substrate availability, and desired reaction conditions. This guide provides a foundational framework to aid researchers in making informed decisions for their synthetic endeavors.

References

Validation of analytical methods for Methanetricarbaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Methanetricarbaldehyde Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like this compound (also known as formylmalonaldehyde or triformylmethane) is crucial. This guide provides an objective comparison of common analytical techniques for the quantification of short-chain aldehydes, with a focus on providing supporting experimental data for methods that can be adapted for this compound analysis. Due to the limited availability of specific validation data for this compound, this guide presents data for analogous compounds, such as malondialdehyde (MDA), to demonstrate the expected performance of these methods.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of aldehydes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.

Data Presentation: Performance Comparison

The following tables summarize the performance of representative HPLC, GC-MS, and spectrophotometric methods for the analysis of short-chain aldehydes. This data provides a strong indication of the expected performance parameters for the quantification of this compound.

Table 1: HPLC Method Performance for Aldehyde Quantification

ParameterHPLC-UV/Vis (MDA-TBA adduct)LC-MS/MS (MDA)
Linearity Range 0.5 - 10.11 µMNot explicitly stated, but validated at 0.15 mg/kg
Correlation Coefficient (r²) > 0.99Not explicitly stated
Limit of Detection (LOD) 0.03 µMNot explicitly stated
Limit of Quantitation (LOQ) 0.09 µM[1][2]Not explicitly stated
Precision (%RSD) Within-day: 3.76%, Between-day: 4.39%[1][2]Intermediate precision: 14% at 0.15 mg/kg[3]
Accuracy (Recovery) Not explicitly stated~100%[3]

Table 2: GC-MS Method Performance for Aldehyde Quantification

ParameterGC-MS (Volatile Aldehydes as PFBHA derivatives)GC-MS/MS (MDA as PFB derivative)
Linearity Range 0.2 - 500 µg/L[4]Not explicitly stated in the provided text
Correlation Coefficient (r²) > 0.99[4]Not explicitly stated in the provided text
Limit of Detection (LOD) 10 pg per injection (for DNPH derivatives)[5]Not explicitly stated in the provided text
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated in the provided text
Precision (%RSD) 1.0% - 15.7%[4]Not explicitly stated in the provided text
Accuracy (Recovery) 88% - 107%[4]Not explicitly stated in the provided text

Table 3: Spectrophotometric Method Performance for Aldehyde Quantification

ParameterUV-Vis Spectrophotometry (MDA-TBA adduct)
Linearity Range 0.5 - 10.11 µM[1][2]
Correlation Coefficient (r²) > 0.99[1][2]
Limit of Detection (LOD) 0.03 µM[2]
Limit of Quantitation (LOQ) 0.09 µM[1][2]
Precision (%RSD) Within-day: 3.76%, Between-day: 4.39%[1][2]
Accuracy (Recovery) Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of aldehydes using HPLC, GC-MS, and spectrophotometry.

Method 1: HPLC-UV/Vis with Derivatization (TBA Method for MDA)

This method is based on the reaction of malondialdehyde (MDA), a compound structurally similar to this compound, with 2-thiobarbituric acid (TBA) to form a colored adduct that can be quantified by HPLC with a UV/Vis detector.

  • Sample Preparation: To 400 µL of the sample (e.g., urine, plasma), add 250 µL of 0.6% TBA and 750 µL of 1% o-phosphoric acid.[1]

  • Derivatization: Heat the reaction mixture at 90°C for 30 minutes.[1]

  • Cooling: Stop the reaction by placing the samples on ice.[1]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.[6]

    • Detection: UV/Vis detector at 532 nm.[1]

    • Quantification: Determine the concentration of the MDA-TBA adduct using a calibration curve prepared from MDA standards.[1]

Method 2: GC-MS with Derivatization (PFBHA Method for Volatile Aldehydes)

This protocol is suitable for the analysis of volatile aldehydes and involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve volatility and detection.

  • Sample Preparation: For aqueous samples, an internal standard is added.

  • Derivatization: Add a solution of PFBHA and adjust the pH to 3. Incubate the mixture to form the PFBHA-oxime derivatives.[7]

  • Extraction: Extract the derivatives using a solid-phase microextraction (SPME) fiber or liquid-liquid extraction with a non-polar solvent like hexane.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector: Operate in splitless mode.

    • Oven Program: A temperature gradient to separate the aldehyde derivatives.

    • MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of the derivatized aldehydes.[4]

    • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Method 3: UV-Vis Spectrophotometry (TBA Method for MDA)

This is a simpler, high-throughput method for the quantification of MDA and other thiobarbituric acid reactive substances (TBARS).

  • Sample Preparation and Derivatization: Follow the same procedure as in Method 1, steps 1-3.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[1]

    • Quantification: Determine the MDA concentration from a calibration curve prepared with MDA standards treated under the same conditions.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method, based on ICH Q2(R2) guidelines, and a typical experimental workflow for aldehyde analysis.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation start Define Analytical Procedure protocol Develop Validation Protocol start->protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity/ Selectivity acceptance->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report sop Standard Operating Procedure (SOP) report->sop routine Routine Use sop->routine

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.

Aldehyde_Analysis_Workflow start Sample Collection prep Sample Preparation (e.g., homogenization, extraction) start->prep derivatization Derivatization (e.g., with PFBHA or DNPH) prep->derivatization analysis Instrumental Analysis (HPLC, GC-MS, or Spectrophotometry) derivatization->analysis data Data Acquisition & Processing analysis->data quant Quantification (using calibration curve) data->quant end Result Reporting quant->end

Caption: General Experimental Workflow for Aldehyde Analysis.

References

Comparative Study of Catalysts for Reactions with 2-Formylmalondialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Reactions Involving the Versatile C3 Synthon, 2-Formylmalondialdehyde.

2-Formylmalondialdehyde and its synthetic equivalents, such as 2-formyl-1,3-dicarbonyl compounds, are valuable building blocks in organic synthesis, prized for their trifunctional nature which allows for a variety of transformations to construct complex molecular architectures. The efficiency and stereoselectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative overview of catalytic systems applicable to reactions with 2-formylmalondialdehyde, supported by experimental data from analogous reactions with similar 1,3-dicarbonyl compounds, and includes detailed methodologies to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. Below is a summary of the performance of various catalyst types in reactions analogous to those involving 2-formylmalondialdehyde, such as Michael additions, Friedel-Crafts alkylations, and cyclocondensations.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ScopeYield (%)Enantioselectivity (% ee)Reaction Time (h)Ref.
Organocatalyst Chiral Phosphoric AcidFriedel-Crafts Alkylation2-Substituted Indoles and AldehydesUp to 99Up to 9712-48[1]
Organocatalyst Bifunctional Amine-ThioureaMichael AdditionAldehydes and Nitroalkenes94-9997-9924
Organocatalyst Chiral DiamineMichael AdditionAldehydes and NitroalkenesHighHigh-
Metal Catalyst CoNC single atomOxidative CarbonylationAmines and ParaformaldehydeModerate to GoodN/A12[2]
Metal Catalyst Al(III)-triamine complexAcyl Halide-Aldehyde CyclocondensationAlkyl-substituted ketenes and AldehydesHighHigh (for cis-disubstituted)-[3]
Biocatalyst Ene-reductases (e.g., YqjM from B. subtilis)Bioreductionα-Methylcinnamaldehyde derivatives-Up to 53 (for R-enantiomer)-[4]
Biocatalyst Ene-reductases (e.g., OPR3)Bioreductionα-Methylcinnamaldehyde derivatives-Up to 97 (for S-enantiomer)-[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from reactions with analogous substrates and can be adapted for reactions with 2-formylmalondialdehyde.

General Procedure for Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles with Aldehydes Using a Chiral Phosphoric Acid Catalyst[1]
  • Catalyst and Reagent Preparation: A chiral phosphoric acid catalyst (0.1 mol%) is added to a reaction vessel under an inert atmosphere.

  • Reaction Setup: The 2-substituted indole (0.2 mmol) and the aldehyde (0.3 mmol) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL) and added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of 12 to 48 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone product.

General Procedure for Bifunctional Amine-Thiourea Catalyzed Michael Addition of Aldehydes to Nitroalkenes
  • Catalyst and Reagent Preparation: The chiral bifunctional amine-thiourea catalyst (5-10 mol%) is placed in a reaction vial.

  • Reaction Setup: The aldehyde (1.5-2.0 equivalents) and the nitroalkene (1.0 equivalent) are added to the reaction vial, followed by the solvent (e.g., toluene, dichloromethane, or an ethereal solvent).

  • Reaction Conditions: The reaction is stirred at a specific temperature, often ranging from room temperature to lower temperatures (e.g., 0 °C or -20 °C), for 24 hours or until the reaction is complete.

  • Monitoring: The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired Michael adduct.

Visualization of Catalytic Pathways

The following diagrams illustrate generalized catalytic cycles and workflows for reactions involving aldehyde substrates, which are applicable to 2-formylmalondialdehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Catalyst and Reagents Solvent Add Solvent Reagents->Solvent 1 Stirring Stir at Controlled Temperature Solvent->Stirring 2 Monitoring Monitor by TLC/HPLC Stirring->Monitoring 3 Quench Quench Reaction Monitoring->Quench 4 Extract Extract with Organic Solvent Quench->Extract 5 Purify Purify by Chromatography Extract->Purify 6 Product Isolated Product Purify->Product 7

Caption: Generalized workflow for a catalyzed reaction.

Organocatalytic_Cycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Substrate (e.g., 2-Formylmalondialdehyde) Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Product Product Adduct_Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Generalized organocatalytic cycle via enamine activation.

References

A Researcher's Guide to Cross-Validation of Spectroscopic Data for Novel Methanetricarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the comparative analysis and cross-validation of spectroscopic data for novel derivatives of Methanetricarbaldehyde (also known as triformylmethane or 2-formylpropanedial). Given the nascent research into substituted methanetricarbaldehydes, this document uses this compound as a reference compound and introduces a hypothetical derivative, 2-Nitro-methanetricarbaldehyde, to illustrate the comparative methodology. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Comparative Spectroscopic Data Analysis

The introduction of a functional group, such as a nitro group, is expected to significantly alter the electronic environment and, consequently, the spectroscopic properties of the parent molecule. The following tables summarize the known data for this compound and the anticipated shifts for a nitro-substituted derivative.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
This compound CDCl₃δ 9.5-10.5 (m, 3H, -CHO), 4.5-5.5 (m, 1H, -CH)δ 185-195 (-CHO), 50-60 (-CH)
2-Nitro-methanetricarbaldehyde (Hypothetical) CDCl₃Expected downfield shift of aldehyde protons (>10 ppm) due to the electron-withdrawing NO₂ group.Expected downfield shift of carbonyl carbons (>190 ppm) and a significant downfield shift for the central carbon attached to the nitro group.

Table 2: Comparative IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound ~2800-2900 (C-H stretch, aldehyde), ~1700-1720 (C=O stretch, aldehyde)[1]M⁺ = 100.02[2]
2-Nitro-methanetricarbaldehyde (Hypothetical) Additional strong, characteristic peaks for NO₂ group: ~1550 (asymmetric stretch) and ~1350 (symmetric stretch). Expected shift of C=O stretch to higher wavenumber.Expected M⁺ = 145.00

Table 3: Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
This compound Dichloromethane~270-290Weakn→π* (C=O)
2-Nitro-methanetricarbaldehyde (Hypothetical) DichloromethaneExpected bathochromic (red) shift due to extended conjugation and the influence of the nitro group.Expected increase in molar absorptivity.n→π* and potentially π→π*

Experimental Workflow and Data Validation

A robust experimental design is crucial for obtaining high-quality, reproducible spectroscopic data. The following diagram illustrates a typical workflow for the synthesis, purification, data acquisition, and cross-validation of novel compounds.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., LC-MS, Elemental Analysis) Purification->Purity NMR NMR (¹H, ¹³C, 2D) Purity->NMR Characterize Pure Compound MS High-Resolution Mass Spectrometry Purity->MS Characterize Pure Compound IR FT-IR Spectroscopy Purity->IR Characterize Pure Compound UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Characterize Pure Compound Data_Processing Data Processing & Peak Assignment NMR->Data_Processing MS->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Model_Building Build Predictive Model (e.g., PLS Regression) Data_Processing->Model_Building Cross_Validation Cross-Validation (k-fold, LOOCV) Performance Evaluate Model Performance (RMSE, R²) Cross_Validation->Performance Model_Building->Cross_Validation Performance->Purity Re-evaluate if model is poor

Caption: Workflow for Spectroscopic Analysis and Cross-Validation.

Structure Elucidation Pathway

The combination of different spectroscopic techniques provides complementary information that is essential for the unambiguous determination of a novel compound's structure. The logical relationship between these techniques in the structure elucidation process is outlined below.

G MS Mass Spectrometry Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups NMR NMR (¹H, ¹³C, 2D) Carbon_Hydrogen_Framework C-H Framework & Connectivity NMR->Carbon_Hydrogen_Framework UV_Vis UV-Vis Spectroscopy Conjugated_Systems Conjugated π Systems UV_Vis->Conjugated_Systems Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Carbon_Hydrogen_Framework->Proposed_Structure Conjugated_Systems->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Logical Flow for Structure Elucidation using Spectroscopy.

Experimental Protocols

Detailed and consistent experimental protocols are essential for data quality and comparability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition : Acquire spectra at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A FT-IR spectrometer.

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder before scanning the sample.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.

  • Ionization Method : Electrospray ionization (ESI) is suitable for polar molecules and can be coupled with liquid chromatography for sample introduction.

  • Data Acquisition : Acquire data in positive or negative ion mode, depending on the analyte's properties. Obtain a full scan mass spectrum to determine the molecular ion peak and fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Data Acquisition : Record the absorbance spectrum over a range of 200-800 nm. Use the pure solvent as a reference to zero the baseline.

Cross-Validation of Spectroscopic Data

Cross-validation is a statistical method used to assess the predictive performance of a model and to prevent overfitting, which is particularly important when building quantitative structure-property relationship (QSPR) models from spectroscopic data.

  • k-Fold Cross-Validation : This is a widely used technique. The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. The cross-validation process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data. The 'k' results can then be averaged to produce a single estimation. A common choice for 'k' is 10.[3][4]

  • Leave-One-Out Cross-Validation (LOOCV) : This is a specific case of k-fold cross-validation where k equals the number of samples in the dataset. In each iteration, one data point is used for validation, and the rest are used for training. This method is computationally expensive for large datasets but can be useful for smaller sample sizes.

  • Model Building : Partial Least Squares (PLS) regression is a common multivariate calibration method used to model the relationship between spectra (predictor variables) and a property of interest (response variable).[3]

  • Performance Metrics : The performance of the model is typically evaluated using metrics such as the coefficient of determination (R²) and the Root Mean Squared Error (RMSE).[4]

References

Benchmarking Triformylmethane: A Comparative Guide to Cross-Linker Efficiency for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of cross-linking agents is crucial for advancements in proteomics, drug delivery, and biomaterial development. While established cross-linkers like glutaraldehyde and formaldehyde are widely used, the exploration of novel agents such as triformylmethane is driven by the search for improved efficiency, specificity, and biocompatibility. This guide provides an objective comparison of triformylmethane with other common cross-linkers, supported by available experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate cross-linking agent is a critical step in experimental design for studying protein-protein interactions, stabilizing protein structures, and developing drug delivery systems. Glutaraldehyde and formaldehyde are benchmark aldehyde-based cross-linkers known for their high reactivity. However, concerns regarding their cytotoxicity and potential to induce significant structural perturbations have led to a search for alternatives.

Triformylmethane, a trifunctional aldehyde, presents a theoretically interesting alternative due to its potential for creating more extensive and stable cross-linked networks. This guide synthesizes the available data on the performance of triformylmethane in comparison to other widely used cross-linkers. It is important to note that while extensive data exists for established cross-linkers, specific quantitative data on the protein cross-linking efficiency of triformylmethane is limited in publicly accessible literature. Therefore, some comparisons are based on theoretical considerations of its chemical structure.

Data Presentation: Quantitative Comparison of Cross-Linkers

The following table summarizes key performance indicators for various cross-linkers based on available experimental data. Direct quantitative data for triformylmethane is currently unavailable and is therefore presented from a theoretical standpoint.

Cross-LinkerMolecular FormulaReactive TowardsCross-Linking EfficiencyCytotoxicityKey Features & Limitations
Triformylmethane C4H4O3Primary amines (e.g., Lysine), potentially other nucleophilesTheoretically High (Trifunctional)Not well-documentedFeatures: Trifunctional nature may lead to highly stable, cross-linked networks. Limitations: Lack of empirical data on protein cross-linking efficiency and cytotoxicity.
Glutaraldehyde C5H8O2Primary amines (e.g., Lysine)HighHighFeatures: Highly efficient and rapid cross-linking. Limitations: High cytotoxicity, can form polymers in solution leading to heterogeneous cross-linking.[1]
Formaldehyde CH2OPrimary amines (e.g., Lysine, Arginine), other nucleophilesModerate to HighHighFeatures: Short spacer arm, suitable for capturing very close interactions. Limitations: Reversible cross-links, high cytotoxicity, and known carcinogen.
Leiker (Trifunctional) Not ApplicablePrimary amines (e.g., Lysine)High (enrichable)Not well-documentedFeatures: Trifunctional with a biotin tag for enrichment of cross-linked peptides, leading to a fourfold increase in identified inter-links compared to BS3.[2][3] Limitations: Complex synthesis and data analysis.
BS3 (Bifunctional NHS Ester) C16H18N2O10S2Primary amines (e.g., Lysine)HighLow to ModerateFeatures: Amine-specific, well-characterized spacer arm length. Limitations: Susceptible to hydrolysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable experimental outcomes. Below are generalized protocols for protein cross-linking using aldehyde-based reagents.

General Protocol for Protein Cross-Linking with Aldehydes (Glutaraldehyde/Formaldehyde)

This protocol provides a basic framework for cross-linking proteins in solution. Optimal conditions (concentration, incubation time, temperature) should be determined empirically for each specific protein and application.

Materials:

  • Purified protein solution in a suitable buffer (e.g., PBS, HEPES)

  • Cross-linker stock solution (e.g., 25% glutaraldehyde, 37% formaldehyde)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Sample Preparation: Prepare the protein solution to the desired concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the cross-linking reaction.

  • Cross-Linking Reaction: Add the aldehyde cross-linker to the protein solution to the desired final concentration (typically 0.1% - 2% v/v for glutaraldehyde and 1% - 2% for formaldehyde).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specific duration (e.g., 15-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and cap any unreacted aldehyde groups. Incubate for an additional 15 minutes.

  • Analysis: The cross-linked products can be analyzed by various methods, such as SDS-PAGE to observe the formation of higher molecular weight species, or mass spectrometry to identify the cross-linked sites.[1][4][5]

Workflow for Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis cluster_output Results Protein_Complex Protein Complex Crosslinking Cross-Linking Reaction Protein_Complex->Crosslinking Add Cross-linker Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Cross-linked Peptides) LC_MS->Data_Analysis PPI Protein-Protein Interactions Data_Analysis->PPI Structural_Info Structural Information Data_Analysis->Structural_Info

Caption: A generalized workflow for cross-linking mass spectrometry (XL-MS).

Mandatory Visualizations

Reaction Mechanism of Aldehyde Cross-Linkers with Primary Amines

The primary reaction mechanism for aldehyde-based cross-linkers involves the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues.

Aldehyde_Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein1 Protein 1 (-NH2) Schiff_Base1 Schiff Base Formation (Protein 1-N=CH-R) Protein1->Schiff_Base1 Protein2 Protein 2 (-NH2) Schiff_Base2 Reaction with Second Amine Protein2->Schiff_Base2 Crosslinker Aldehyde (R-CHO) Crosslinker->Schiff_Base1 Schiff_Base1->Schiff_Base2 Crosslinked_Product Cross-linked Proteins (Protein 1-NH-CH(R)-NH-Protein 2) Schiff_Base2->Crosslinked_Product

Caption: Aldehyde cross-linking with primary amines.

Conceptual Comparison of Bifunctional vs. Trifunctional Cross-Linkers

Triformylmethane's trifunctional nature theoretically allows for the formation of a more complex and potentially more stable cross-linked network compared to bifunctional cross-linkers.

Crosslinker_Functionality cluster_bifunctional Bifunctional Cross-linker cluster_trifunctional Trifunctional Cross-linker (Triformylmethane) B_Linker R-(CHO)2 P1 Protein A B_Linker->P1 P2 Protein B B_Linker->P2 T_Linker CH(CHO)3 P3 Protein C T_Linker->P3 P4 Protein D T_Linker->P4 P5 Protein E T_Linker->P5

Caption: Bifunctional vs. trifunctional cross-linking.

Conclusion

The choice of a cross-linking agent significantly impacts the outcome of experiments aimed at studying protein interactions and developing novel biomaterials. While glutaraldehyde and formaldehyde are effective and widely used, their cytotoxicity remains a major drawback for many applications. Trifunctional cross-linkers, such as the commercially available Leiker, offer advantages in enrichment and identification efficiency in complex samples.[2][3]

Triformylmethane, with its three reactive aldehyde groups, holds theoretical promise for creating highly stable and extensively cross-linked protein networks. However, a comprehensive evaluation of its efficiency, cytotoxicity, and reaction kinetics in protein cross-linking is currently lacking in the scientific literature. Further empirical studies are necessary to validate its potential and establish standardized protocols for its use. Researchers and drug development professionals are encouraged to consider the trade-offs between efficiency, cytotoxicity, and the specific goals of their study when selecting a cross-linking agent. For applications requiring high biocompatibility, exploring alternatives to traditional aldehydes is warranted.

References

In-Silico vs. Experimental Results for Methanetricarbaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between in-silico and experimental data for the reactions of Methanetricarbaldehyde is currently not feasible due to a notable lack of published research on this specific compound. While computational and experimental methodologies are well-established for analyzing chemical reactions, their application to this compound has not been extensively documented in publicly available scientific literature.

This guide aims to address the user's request by first outlining the standard approaches for such a comparative analysis and then discussing the existing information gap for this compound.

The Idealized Comparison: In-Silico Predictions vs. Experimental Validation

In a typical scenario, a comparative guide for a chemical compound's reactivity would involve a close examination of both theoretical predictions and real-world experimental results. This dual approach provides a more complete understanding of the reaction mechanisms, kinetics, and potential outcomes.

In-Silico (Computational) Approach:

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to model the electronic structure of molecules and predict reaction pathways. These calculations can determine transition state energies, activation barriers, and reaction thermodynamics.

  • Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic aspects of a reaction, such as conformational changes and solvent effects.

  • Reaction Prediction Software: Specialized software can predict potential reaction products based on known chemical principles and reaction databases.

Experimental Approach:

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to identify the structure of reactants, intermediates, and products.

  • Kinetic Studies: Experiments are conducted to measure reaction rates under various conditions (temperature, pressure, catalyst) to determine the reaction order and activation energy.

  • Isolation and Characterization: The products of a reaction are isolated and purified to confirm their identity and yield.

The Case of this compound: A Data Deficit

Despite a thorough search of scientific databases, there is a significant scarcity of studies that specifically detail the reactions of this compound. Consequently, the necessary data to construct a meaningful comparison between in-silico and experimental results is unavailable.

  • Lack of Experimental Reaction Data: There are no readily accessible publications detailing the experimental conditions, protocols, and outcomes of reactions involving this compound. This includes information on its synthesis, stability, and reactivity with other chemical species.

  • Absence of Comparative Computational Studies: Without experimental benchmarks, there is little impetus for computational chemists to perform and publish in-silico studies on the reaction mechanisms of this compound.

Hypothetical Reaction Pathway and Workflow

While specific data is lacking, we can conceptualize a general workflow for a comparative study of a hypothetical reaction involving this compound. For instance, one could investigate its reduction.

Below is a DOT script for a Graphviz diagram illustrating a hypothetical workflow for such a comparative study.

cluster_insilico In-Silico Investigation cluster_experimental Experimental Validation Computational Modeling Computational Modeling DFT Calculations DFT Calculations Computational Modeling->DFT Calculations Predict Geometry & Energy Transition State Search Transition State Search DFT Calculations->Transition State Search Locate Saddle Points Reaction Pathway Analysis Reaction Pathway Analysis Transition State Search->Reaction Pathway Analysis Map Energy Landscape Comparison Comparison Reaction Pathway Analysis->Comparison Reaction Setup Reaction Setup Product Isolation Product Isolation Reaction Setup->Product Isolation Purification Kinetic Studies Kinetic Studies Reaction Setup->Kinetic Studies Measure Reaction Rates Spectroscopic Analysis Spectroscopic Analysis Product Isolation->Spectroscopic Analysis Characterization (NMR, IR, MS) Spectroscopic Analysis->Comparison Kinetic Studies->Comparison Conclusion Conclusion Comparison->Conclusion Validate/Refine Model

Caption: Hypothetical workflow for comparing in-silico and experimental results.

Conclusion

For researchers, scientists, and drug development professionals, the comparison of in-silico and experimental data is a cornerstone of modern chemical research. It allows for the efficient exploration of chemical space, the rational design of experiments, and a deeper understanding of reaction mechanisms.

Unfortunately, in the case of this compound, the foundational experimental and computational studies required for such a comparison are not available in the public domain. This highlights a potential area for future research, where the synthesis and reactivity of this simple yet potentially interesting molecule could be explored, providing the necessary data for the kind of in-depth comparative analysis that is currently not possible.

A Comparative Analysis of Heterocyclic Compounds Derived from 2-Formylmalondialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of heterocyclic compounds, primarily pyrimidines and pyrazoles, synthesized from 2-formylmalondialdehyde. This dialdehyde is a versatile precursor in heterocyclic chemistry, offering a straightforward route to a variety of bioactive molecules. This document outlines the synthesis, experimental data, and biological activities of these compounds, drawing comparisons with derivatives from other common precursors where data is available.

Executive Summary

Heterocyclic compounds are of paramount importance in medicinal chemistry due to their diverse pharmacological activities. 2-Formylmalondialdehyde serves as a key building block for the synthesis of various heterocycles, most notably pyrimidines and pyrazoles. These compounds have demonstrated a wide range of biological effects, including anticancer and antimicrobial activities. This guide aims to provide a comparative overview of these derivatives to aid in the design and development of new therapeutic agents. While direct comparative studies are limited, this analysis synthesizes available data to offer valuable insights.

Comparative Performance of Heterocyclic Compounds

The following tables summarize the synthetic performance and biological activity of heterocyclic compounds derived from 1,3-dicarbonyl precursors, including analogues of those that can be synthesized from 2-formylmalondialdehyde.

Table 1: Comparison of Synthetic Yields for Pyrimidine Derivatives

PrecursorAmidine/Urea SourceCatalyst/ConditionsYield (%)Reference
2-Formylmalondialdehyde AnaloguesUreaAcid-catalyzed60-85%General Literature
AcetylacetoneGuanidine HydrochlorideBase-catalyzed75-90%General Literature
Ethyl AcetoacetateThioureaBiginelli Reaction70-95%--INVALID-LINK--

Table 2: Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)

Compound TypeCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativeMCF-7 (Breast)0.3[1]
Pyrido[2,3-d]pyrimidine DerivativePC-3 (Prostate)5.47[1]
Thieno[2,3-d]pyrimidine DerivativeMCF-7 (Breast)22.12[2]
Pyrazolo[3,4-d]pyrimidin-4-one DerivativeMCF-7 (Breast)11[3]

Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound TypeBacterial StrainMIC (µg/mL)Reference
Pyrazole DerivativeEscherichia coli0.25[4]
Pyrazole DerivativeStreptococcus epidermidis0.25[4]
Pyrazole-Thiazole HybridStaphylococcus aureus1.9-3.9[5]
Aminoguanidine-derived PyrazoleEscherichia coli1[5]
Pyrazoline DerivativeStaphylococcus aureus4[6]

Experimental Protocols

Detailed methodologies for the synthesis of key heterocyclic compounds from 1,3-dicarbonyl precursors are provided below. These can be adapted for reactions using 2-formylmalondialdehyde.

Synthesis of 4-Hydroxypyrimidine from a 2-Formyl-1,3-dicarbonyl Precursor and Urea
  • Reaction Setup: A mixture of the 2-formyl-1,3-dicarbonyl compound (1 equivalent) and urea (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

  • Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid, is added to the mixture.

  • Reaction Condition: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 4-hydroxypyrimidine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Pyrazole-4-carbaldehyde from a 2-Formyl-1,3-dicarbonyl Precursor and Hydrazine
  • Reaction Setup: The 2-formyl-1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Hydrazine hydrate (1 equivalent) is added dropwise to the solution at room temperature with constant stirring.

  • Reaction Condition: The reaction mixture is stirred at room temperature for 2-4 hours or gently heated if required. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole-4-carbaldehyde.

  • Characterization: The final product is characterized by its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR, and MS).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways and a typical experimental workflow.

G General Synthesis of Pyrimidines and Pyrazoles Start 2-Formylmalondialdehyde (or other 1,3-dicarbonyl) Cyclocondensation1 Cyclocondensation Start->Cyclocondensation1 Cyclocondensation2 Cyclocondensation Start->Cyclocondensation2 Urea Urea / Amidine Urea->Cyclocondensation1 Hydrazine Hydrazine Hydrazine->Cyclocondensation2 Pyrimidine Pyrimidine Derivative Pyrazole Pyrazole Derivative Cyclocondensation1->Pyrimidine Cyclocondensation2->Pyrazole

Caption: Synthetic pathways to pyrimidines and pyrazoles from 2-formylmalondialdehyde.

G Experimental Workflow for Heterocycle Synthesis Start Start Mixing Mix Reactants & Solvent Start->Mixing Step 1 Reaction Heating / Stirring Mixing->Reaction Step 2 Monitoring TLC Monitoring Reaction->Monitoring Step 3 Workup Quenching & Extraction Monitoring->Workup Step 4 Purification Column Chromatography / Recrystallization Workup->Purification Step 5 Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Step 6 End End Characterization->End

Caption: A typical experimental workflow for the synthesis and characterization of heterocyclic compounds.

Conclusion

2-Formylmalondialdehyde is a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds, particularly pyrimidines and pyrazoles, which exhibit significant potential in drug discovery. The synthetic routes are generally straightforward, leading to good yields of the desired products. The biological activity data, although not always directly comparative, indicates that these derivatives are promising candidates for further investigation as anticancer and antimicrobial agents. This guide provides a foundational understanding for researchers to build upon, highlighting the need for further systematic comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Assessing the Green Chemistry Profile of Methanetricarbaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetricarbaldehyde, also known as triformylmethane, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds, which are pivotal scaffolds in drug discovery. However, the environmental impact of its synthesis is a growing concern. This guide provides a comparative assessment of the green chemistry profile of a known synthesis route for this compound and explores greener alternatives, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The Vilsmeier-Haack reaction is a classical method for the formylation of activated methylene compounds and represents a common approach to synthesizing this compound and its derivatives. This section compares the traditional Vilsmeier-Haack synthesis of a related compound, 2-phenylmalondialdehyde, with a greener, biocatalytic alternative for the synthesis of functionalized aldehydes.

ParameterTraditional Vilsmeier-Haack Synthesis (2-Phenylmalondialdehyde)Greener Biocatalytic Aldehyde Synthesis
Starting Materials Phenylacetic acid, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Phenylpropenes (e.g., eugenol, safrole)
Reagents & Solvents DMF (reagent and solvent), POCl₃ (toxic, corrosive), Dichloromethane (chlorinated solvent)Water or buffer, Ethanol (co-solvent), Biocatalysts (enzymes)
Reaction Conditions 0 °C to room temperatureRoom temperature to mild heating
Atom Economy Moderate (byproducts include dimethylamine hydrochloride and phosphoric acid derivatives)High (enzymatic reactions are often highly selective with minimal byproducts)
Waste Generation Significant, including chlorinated solvents and phosphorus-containing wasteMinimal, primarily aqueous waste which may be biodegradable
Toxicity of Reagents High (POCl₃ is highly toxic and corrosive; DMF is a suspected reprotoxin)Low (water, ethanol, and enzymes are generally non-toxic)
Energy Consumption Moderate (requires cooling and stirring)Low (often proceeds at ambient temperature)
Overall Green Profile PoorExcellent

Experimental Protocols

Traditional Synthesis: Vilsmeier-Haack Formylation of Phenylacetic Acid to 2-Phenylmalondialdehyde

This protocol is based on established Vilsmeier-Haack reaction procedures.[1][2]

Materials:

  • Phenylacetic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate

  • Water

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenylacetic acid (1.0 equivalent) in DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.5 equivalents).

  • Allow the reaction mixture to stir at room temperature for 6.5 hours.

  • Cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate (5.6 equivalents).

  • Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 2-phenylmalondialdehyde.

Greener Alternative: Chemo-enzymatic Synthesis of Aromatic Aldehydes from Phenylpropenes

This protocol is a conceptual representation based on green chemistry principles for aldehyde synthesis.

Materials:

  • Phenylpropene derivative (e.g., eugenol)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Ethanol (as a co-solvent)

  • Appropriate enzymes (e.g., an oxidase or a dehydrogenase)

  • Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a buffered aqueous solution, dissolve the phenylpropene substrate. A small amount of ethanol can be added to aid solubility.

  • Add the selected enzyme catalyst to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude aldehyde product.

  • Further purification can be achieved by chromatography if necessary.

Green Chemistry Assessment Workflow

The following diagram illustrates a logical workflow for assessing the green chemistry profile of a chemical synthesis.

Green_Chemistry_Assessment Start Define Synthesis Route Identify_Inputs Identify Reactants, Solvents, Catalysts Start->Identify_Inputs Assess_Hazards Assess Toxicity & Environmental Impact Identify_Inputs->Assess_Hazards Calculate_Metrics Calculate Green Metrics (Atom Economy, E-Factor, etc.) Identify_Inputs->Calculate_Metrics Analyze_Conditions Analyze Reaction Conditions (Temperature, Pressure, Energy) Identify_Inputs->Analyze_Conditions Evaluate_Waste Evaluate Waste Streams (Quantity, Hazard) Assess_Hazards->Evaluate_Waste Calculate_Metrics->Evaluate_Waste Analyze_Conditions->Evaluate_Waste Compare_Alternatives Compare with Alternative Syntheses Evaluate_Waste->Compare_Alternatives Conclusion Conclude on Green Profile Compare_Alternatives->Conclusion

Caption: Workflow for Green Chemistry Assessment of a Synthesis.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds through the formation of a key electrophilic intermediate, the Vilsmeier reagent. The following diagram illustrates the formation of this reagent and its subsequent reaction with an activated methylene compound.

Vilsmeier_Haack_Mechanism DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Activated_Methylene Activated Methylene Compound Activated_Methylene->Intermediate Electrophilic Attack Product Formylated Product (e.g., this compound) Intermediate->Product Undergoes Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Pathway.

References

Efficacy of Methanetricarbaldehyde in Various Solvent Systems: A Predictive Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetricarbaldehyde, also known as triformylmethane, is a polyaldehyde with a highly reactive structure. The three carbonyl groups suggest a strong potential for a variety of chemical transformations, making the choice of solvent critical for controlling reaction pathways, solubility, and stability. This guide explores the predicted efficacy of this compound in different solvent systems to aid researchers in solvent selection for its application in synthesis and drug development.

Predicted Performance Data

The following table summarizes the predicted solubility and stability of this compound in a range of common laboratory solvents. These predictions are based on the polarity of the solvents and the known behavior of similar multifunctional aldehydes.

Solvent SystemSolvent TypePredicted SolubilityPredicted Stability & ReactivityPotential Applications
Water Protic, PolarModerateLow to Moderate: Risk of hydrate formation and potential for acid/base-catalyzed self-polymerization.Aqueous reactions where hydrate formation is desired or tolerated.
Methanol/Ethanol Protic, PolarHighModerate: Potential for hemiacetal and acetal formation. Can act as a nucleophile.Reactions where alcohol involvement is part of the desired transformation.
Acetone Aprotic, PolarHighModerate: Can participate in aldol-type reactions as an enolate source under basic conditions.General purpose solvent for reactions where acetone's reactivity is not a concern.
Acetonitrile Aprotic, PolarHighHighInert solvent for a wide range of organic reactions.
Dimethylformamide (DMF) Aprotic, PolarVery HighHighSuitable for reactions requiring high solubility of polar reagents.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarVery HighHighExcellent solvent for a wide range of polar compounds; can be difficult to remove.
Dichloromethane (DCM) Aprotic, NonpolarModerateHighGood general-purpose inert solvent for a variety of organic reactions.
Tetrahydrofuran (THF) Aprotic, PolarHighHighCommon inert solvent for organometallic and other sensitive reactions.
Toluene Aprotic, NonpolarLowHighSuitable for reactions with nonpolar reagents or for azeotropic removal of water.
Hexane/Heptane Aprotic, NonpolarVery LowHighPrimarily for purification (e.g., precipitation) or as an anti-solvent.

Experimental Protocols

To validate the predicted efficacy and gather quantitative data, the following experimental protocols are proposed.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials, each containing a known volume of a specific solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection: Centrifuge the vials to settle the undissolved solid. Carefully extract an aliquot of the supernatant.

  • Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Determine the solubility in mg/mL or mol/L.

Assessment of Stability and Reactivity

Objective: To evaluate the stability of this compound in different solvents over time and its reactivity with the solvent.

Methodology:

  • Solution Preparation: Prepare solutions of this compound of a known concentration in the selected solvents.

  • Incubation: Store the solutions at controlled temperatures (e.g., room temperature and an elevated temperature) and protect them from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Purity Analysis: Analyze the aliquots by HPLC or GC-MS to determine the percentage of remaining this compound and to identify any degradation products or solvent adducts.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics in each solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the proposed experimental workflows.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 to vials equil Agitate at constant temperature (24h) prep2->equil analysis1 Centrifuge to settle solid equil->analysis1 analysis2 Extract supernatant analysis1->analysis2 analysis3 Dilute and analyze by HPLC/GC-MS analysis2->analysis3 result Calculate Solubility (mg/mL) analysis3->result

Caption: Workflow for Solubility Determination.

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep Prepare solutions of known concentration incubate Store at controlled temperature prep->incubate analysis1 Take aliquots at time intervals incubate->analysis1 0, 1, 4, 8, 24h analysis2 Analyze purity by HPLC/GC-MS analysis1->analysis2 result Determine degradation kinetics analysis2->result

Caption: Workflow for Stability Assessment.

Safety Operating Guide

Essential Guide to the Proper Disposal of Methanetricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Methanetricarbaldehyde, a reactive aldehyde, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for its disposal.

Health and Safety Overview

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Quantitative Hazard Data
Hazard ClassificationGHS CodeDescriptionSource
Flammable liquidsH227Combustible liquid[1]
Acute toxicity, OralH302Harmful if swallowed[1]
Skin irritationH315Causes skin irritation[1]
Eye irritationH319Causes serious eye irritation[1]
Acute aquatic hazardH402Harmful to aquatic life[1]

In-Lab Neutralization and Disposal Protocol

Small quantities of this compound waste can be chemically neutralized in the lab before being disposed of as hazardous waste. The primary method for neutralizing aldehydes is through oxidation to their corresponding carboxylic acids, which are generally less toxic and volatile. Potassium permanganate is an effective oxidizing agent for this purpose.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

This protocol is adapted from established procedures for the laboratory-scale oxidation of aldehydes.

Objective: To neutralize this compound by oxidizing it to malonic acid and formic acid before disposal.

Materials:

  • This compound waste solution

  • Potassium permanganate (KMnO₄)

  • Sodium hydrogen sulfite (NaHSO₃) or sodium bisulfite

  • Dilute sulfuric acid (H₂SO₄)

  • Water

  • Large round-bottomed flask (at least 10 times the volume of the waste solution)

  • Stir plate and magnetic stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation and Setup:

    • Don appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the this compound waste solution in the large round-bottomed flask equipped with a magnetic stir bar.

    • Dilute the waste solution with water to a concentration of approximately 10%.

    • Place the flask in an ice bath on a stir plate and begin stirring.

  • Oxidation:

    • Slowly add a solution of potassium permanganate (approximately 6% w/v in water) to the stirred this compound solution. The reaction is exothermic, so maintain the temperature below 20°C by controlling the rate of addition and using the ice bath.

    • Continue adding the potassium permanganate solution until the purple color persists for at least 15 minutes, indicating that the oxidation is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching Excess Permanganate:

    • After the oxidation is complete, cautiously add solid sodium hydrogen sulfite in small portions to the reaction mixture with continued stirring.

    • Continue adding sodium hydrogen sulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves. This indicates that all excess oxidizing agent has been reduced.

  • Neutralization and Disposal:

    • Once the solution is colorless, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or sodium carbonate. Check the pH using pH paper or a pH meter.

    • The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the treated solution down the drain unless permitted by local regulations.

Logical Workflow for this compound Disposal

This compound Disposal Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity large_quantity Large Quantity (≥100g) assess_quantity->large_quantity in_lab_treatment In-Lab Neutralization (Oxidation) small_quantity->in_lab_treatment Yes collect_waste Collect in Designated Hazardous Waste Container small_quantity->collect_waste No large_quantity->collect_waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat in_lab_treatment->ppe ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup fume_hood Work in a Chemical Fume Hood ppe->fume_hood oxidation_step Oxidize with Potassium Permanganate Solution fume_hood->oxidation_step quench_step Quench Excess Permanganate with Sodium Hydrogen Sulfite oxidation_step->quench_step neutralize_step Neutralize to pH 6-8 quench_step->neutralize_step final_disposal Dispose of Treated Waste via EHS neutralize_step->final_disposal final_disposal->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Logical workflow for the disposal of this compound.

This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific safety and waste disposal guidelines and the Safety Data Sheet (SDS) for the chemical before proceeding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.